Sulfo-Cy5 amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H52N4O7S2 |
|---|---|
Molecular Weight |
741.0 g/mol |
IUPAC Name |
(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49) |
InChI Key |
YAAUASLQACUDFY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Sulfo-Cy5 Amine in Advanced Biological Research: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the application and methodology of Sulfo-Cy5 amine, a versatile near-infrared fluorescent dye. This document provides an in-depth overview of its properties, detailed experimental protocols, and data presentation to facilitate its integration into pioneering research.
This compound is a water-soluble, near-infrared (NIR) fluorescent dye that has become an indispensable tool in a wide array of biological research and drug development applications.[1][2][3] Its exceptional brightness, high photostability, and minimal background autofluorescence in biological samples make it a superior choice for sensitive and high-contrast imaging and detection.[4] The presence of a primary amine group allows for its covalent conjugation to a variety of biomolecules, enabling the precise tracking and quantification of their dynamics and localization within complex biological systems.[1]
Core Properties and Advantages of this compound
The utility of this compound in research is underpinned by its distinct physicochemical and spectral properties. The inclusion of sulfonate groups significantly enhances its water solubility, making it highly compatible with aqueous buffers used in most biological experiments and reducing the potential for aggregation. This far-red dye is optimally excited by 633 nm or 647 nm laser lines, and its emission in the near-infrared spectrum minimizes interference from the natural autofluorescence of cells and tissues, leading to a high signal-to-noise ratio.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λmax) | ~646 nm | |
| Maximum Emission Wavelength (λmax) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Molecular Weight | ~741 g/mol | |
| Solubility | Water, DMSO, DMF |
Key Applications in Research and Drug Development
The versatility of this compound allows for its application in a multitude of research areas:
-
Fluorescence Microscopy: Enables high-contrast imaging of cellular and subcellular structures with minimal background interference.
-
Flow Cytometry: Provides a bright and distinct signal for the precise identification, quantification, and sorting of specific cell populations.
-
In Vivo Imaging: Its near-infrared emission allows for deep tissue imaging with reduced light scattering and absorption by biological tissues.
-
Bioconjugation: The primary amine group serves as a reactive handle for covalent labeling of proteins, antibodies, peptides, nucleic acids, and other biomolecules.
-
Immunoassays: Utilized in various immunoassay formats for sensitive detection of antigens and antibodies.
-
Nucleic Acid Labeling: Can be incorporated into DNA or RNA probes for applications such as fluorescence in situ hybridization (FISH).
Experimental Protocols
I. Covalent Labeling of Proteins with this compound via EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups (e.g., on aspartic and glutamic acid residues) using a two-step carbodiimide crosslinking reaction.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., MES buffer)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinkers: Remove excess and unreacted EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
Conjugation with this compound:
-
Immediately add this compound to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching of the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification of the Conjugate: Separate the Sulfo-Cy5-labeled protein from unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization of the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
Calculating the Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per protein molecule, can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at ~646 nm
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹)
-
CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.04 for Cy5 dyes)
An optimal DOL for most applications is typically between 2 and 8. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.
II. Enzymatic Labeling
While less common for amine-containing dyes compared to other functionalities, enzymatic labeling offers a high degree of site-specificity. Enzymes like microbial transglutaminase (MTG) can catalyze the formation of an isopeptide bond between a primary amine (from this compound) and the side chain of a glutamine residue within a specific recognition sequence engineered into the target protein.
General Principle:
-
Protein Engineering: The target protein is genetically engineered to include a recognition sequence for the specific enzyme (e.g., a Q-tag for MTG).
-
Enzymatic Reaction: The engineered protein is incubated with this compound in the presence of the corresponding enzyme.
-
Purification: The labeled protein is purified from the reaction mixture to remove the enzyme and unreacted dye.
III. Fluorescence Microscopy with Sulfo-Cy5 Labeled Probes
This protocol provides a general guideline for using Sulfo-Cy5 labeled antibodies for immunofluorescence imaging of cultured cells.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
Sulfo-Cy5 labeled antibody
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Fixation: Wash the cells with PBS and then fix with Fixation Buffer for 10-15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If targeting an intracellular protein, wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the Sulfo-Cy5 labeled primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging:
-
Use a fluorescence microscope equipped with a laser line suitable for exciting Cy5 (e.g., 633 nm or 640 nm).
-
Use an appropriate emission filter to collect the fluorescence signal (e.g., a long-pass filter around 660 nm).
-
Optimize imaging parameters (laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive EDC/Sulfo-NHS- Incorrect buffer pH- Presence of amine-containing buffers (e.g., Tris) | - Use fresh EDC and Sulfo-NHS solutions.- Ensure Activation Buffer is at pH 6.0 and Coupling Buffer is at pH 7.2-7.5.- Use amine-free buffers for the conjugation reaction. |
| Protein Precipitation | - Over-labeling of the protein- High concentration of organic solvent (if used) | - Reduce the molar excess of this compound.- Decrease the reaction time.- Ensure the final concentration of any organic solvent is low. |
| High Background in Imaging | - Incomplete removal of unbound dye- Non-specific antibody binding | - Ensure thorough purification of the conjugate.- Optimize the blocking step with a suitable blocking agent.- Titrate the antibody to its optimal concentration. |
| Weak Fluorescence Signal | - Low degree of labeling- Photobleaching | - Optimize the labeling reaction to increase the DOL.- Use an antifade mounting medium.- Minimize exposure to excitation light and use the lowest possible laser power. |
This technical guide provides a foundational understanding and practical protocols for the effective use of this compound in research. For specific applications, further optimization of the described methods may be necessary to achieve the best results.
References
Sulfo-Cy5 Amine: A Comprehensive Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 amine, a near-infrared fluorescent dye widely utilized in biological and biomedical research. This document details its chemical structure, physicochemical and spectral properties, and provides detailed protocols for its application in bioconjugation, immunofluorescence, and flow cytometry.
Core Properties of this compound
This compound is a derivative of the cyanine dye Cy5, featuring one or more sulfonate groups that confer high water solubility.[1] This property is advantageous for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[2] The primary amine group provides a reactive handle for covalent attachment to various functional groups on biomolecules.
Physicochemical and Spectral Properties
The key physicochemical and spectral properties of this compound are summarized in the table below, compiled from multiple sources to ensure accuracy.
| Property | Value | Citations |
| Molecular Formula | C₃₈H₅₂N₄O₇S₂ | [3] |
| Molecular Weight | ~740.98 g/mol | [3] |
| CAS Number | 2183440-44-8 | [4] |
| Appearance | Dark blue solid | |
| Solubility | Good solubility in water, DMSO, and DMF | |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Storage Conditions | Store at -20°C in the dark, desiccated. |
Chemical Structure of this compound
The chemical structure of this compound consists of two indolenine rings linked by a polymethine chain, which forms the core fluorophore. The sulfonate groups enhance water solubility, and the terminal primary amine is available for conjugation reactions.
Caption: A simplified diagram illustrating the core components of the this compound chemical structure.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound, focusing on the use of its N-hydroxysuccinimide (NHS) ester derivative for labeling primary amines on proteins and oligonucleotides.
Protein and Antibody Labeling with Sulfo-Cy5 NHS Ester
This protocol is a general guideline for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling (DOL) without compromising protein function.
Materials:
-
Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris or glycine buffers), it must be dialyzed against PBS, pH 7.2-7.4.
-
Adjust the protein concentration to 2-10 mg/mL in PBS.
-
Add the Labeling Buffer to the protein solution to achieve a final pH of 8.5-9.0. A common method is to add 1/10th volume of 1 M sodium bicarbonate, pH 9.0.
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is recommended.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.2-7.4.
-
Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will elute first as a colored band.
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at ~650 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Sulfo-Cy5 (~271,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
-
Immunofluorescence Staining Workflow
This protocol outlines a typical workflow for immunofluorescence staining of cultured cells using a primary antibody followed by a Sulfo-Cy5-conjugated secondary antibody.
Caption: A flowchart illustrating the key steps in a typical indirect immunofluorescence staining protocol.
Flow Cytometry Staining and Analysis Workflow
This protocol describes a general workflow for staining a single-cell suspension for flow cytometry analysis using a Sulfo-Cy5-conjugated antibody.
Materials:
-
Single-cell suspension (1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Sulfo-Cy5 conjugated antibody
-
(Optional) Fc block reagent
-
(Optional) Viability dye
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample of interest.
-
Wash the cells with Flow Cytometry Staining Buffer and resuspend at a concentration of 1 x 10⁷ cells/mL.
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2-3 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
(Optional) Add a viability dye to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer equipped with a laser that can excite at ~633-647 nm.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity in the appropriate channel for Sulfo-Cy5 to quantify the target-positive cells.
-
Caption: A schematic of the workflow for cell staining and analysis using flow cytometry with a Sulfo-Cy5 conjugate.
Applications in Research and Drug Development
The bright, far-red fluorescence of Sulfo-Cy5 makes it an invaluable tool in various research and drug development applications:
-
Fluorescence Microscopy and Imaging: Its emission in the near-infrared region minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. This is particularly advantageous for deep-tissue and in-vivo imaging.
-
Flow Cytometry: Sulfo-Cy5 is well-suited for multicolor flow cytometry experiments due to its excitation by common red lasers and minimal spectral overlap with many other fluorophores.
-
Bioconjugation: The amine-reactive nature of Sulfo-Cy5 allows for the stable labeling of proteins, antibodies, peptides, and nucleic acids for a wide range of assays, including ELISAs, Western blotting, and microarray-based analyses.
-
Single-Molecule Imaging: The photostability of Cy5 dyes makes them suitable for single-molecule tracking and fluorescence resonance energy transfer (FRET) studies.
References
Sulfo-Cy5 Amine: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral properties of Sulfo-Cy5 amine, a widely utilized fluorescent dye in biological research and drug development. This document outlines the dye's excitation and emission characteristics, provides detailed experimental protocols for their determination, and illustrates a relevant signaling pathway and experimental workflow using this fluorophore.
Core Spectral Properties of this compound
This compound is a water-soluble, bright, far-red fluorescent dye. Its key spectral properties are summarized in the table below, providing a quick reference for experimental planning and data analysis. The sulfonate groups enhance its water solubility, making it ideal for labeling biological molecules in aqueous environments.[1]
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [2][3][4] |
| Emission Maximum (λem) | 662 nm | [2] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.28 | |
| Recommended Laser Lines | 633 nm or 647 nm | |
| Solubility | Good in water, DMF, DMSO, and alcohols |
Experimental Protocols
This section provides detailed methodologies for the determination of the key spectral properties of this compound.
Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the steps to measure the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum (~646 nm) to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected emission maximum (662 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (λex from the previous step, ~646 nm).
-
Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
-
Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis:
-
Correct the spectra for instrument-specific variations in lamp intensity and detector response if the software allows.
-
Identify and report the peak wavelengths for the excitation and emission maxima.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is determined relative to a standard with a known quantum yield. For Sulfo-Cy5, a suitable standard would be a dye with similar absorption and emission properties, such as Cresyl Violet in methanol (Φ ≈ 0.54).
Materials:
-
This compound
-
Quantum yield standard (e.g., Cresyl Violet)
-
Spectroscopy-grade solvents (for both sample and standard)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a series of five dilutions for both the this compound (sample) and the quantum yield standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should range from 0.02 to 0.1.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each of the ten solutions at the same excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each of the ten solutions. The excitation wavelength must be the same as that used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the best-fit line for both plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where:
-
Φ_standard is the known quantum yield of the standard.
-
Slope_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for this compound.
-
Slope_standard is the slope from the plot for the standard.
-
n_sample is the refractive index of the solvent used for the sample.
-
n_standard is the refractive index of the solvent used for the standard.
-
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the use of this compound in a biological context.
References
Sulfo-Cy5 Amine: A Technical Guide to its Core Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the photophysical properties of Sulfo-Cy5 amine, a water-soluble, far-red fluorescent dye. Its utility in biological and biomedical research, particularly in the labeling of biomolecules, is underscored by its high molar extinction coefficient and quantum yield. This document outlines these key parameters, details the experimental protocols for their determination, and presents visual workflows for clarity.
Core Photophysical Data
The performance of a fluorophore is fundamentally defined by its ability to absorb and emit light. For this compound, the key quantitative metrics are its molar extinction coefficient and fluorescence quantum yield. These values are crucial for quantitative applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1]
| Property | Value | Units |
| Molar Extinction Coefficient (ε) | 271,000 | L·mol⁻¹·cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.28 | - |
| Maximum Excitation Wavelength (λabs) | 646 | nm |
| Maximum Emission Wavelength (λem) | 662 | nm |
Table 1: Key Photophysical Properties of this compound.[2][3]
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is critical for the reliable application of fluorescent dyes. The following sections detail the methodologies for measuring these essential parameters for this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.[4]
Materials:
-
This compound
-
High-purity solvent (e.g., water, DMF, DMSO, or alcohols)[2]
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks
-
Cuvettes with a known path length (typically 1 cm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound using an analytical balance.
-
Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. The solvent should be chosen based on the experimental application to ensure relevance.
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the stock solution. This will create a set of standards with decreasing, known concentrations.
-
-
Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance of the solvent (blank) at the maximum absorption wavelength of this compound (646 nm).
-
Measure the absorbance of each of the prepared dilutions at the same wavelength. Ensure that the absorbance values fall within the linear range of the spectrophotometer, typically below 1.5.
-
-
Data Analysis:
-
Plot the measured absorbance at 646 nm against the corresponding molar concentration for each dilution.
-
Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm, according to the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield, is commonly used.
Materials:
-
This compound solution of known absorbance
-
A standard fluorophore with a known quantum yield and spectral overlap (e.g., another cyanine dye)
-
The same high-purity solvent used for the sample and standard
-
Spectrofluorometer
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a dilute solution of the standard fluorophore and a dilute solution of this compound in the same solvent.
-
The concentrations of both solutions should be adjusted so that their absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance of both the standard and the this compound solutions at the chosen excitation wavelength using a spectrophotometer.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the standard solution by exciting it at the chosen wavelength.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution using the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for both the standard and the sample.
-
The quantum yield of the this compound (Φsample) can then be calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (If the same solvent is used for both, this term cancels out).
-
Applications in Research and Development
The amine-reactive nature of this compound allows for its covalent conjugation to biomolecules such as proteins and antibodies, enabling their tracking and quantification in biological systems. The sulfonate groups enhance its water solubility, making it suitable for use in aqueous solutions without the need for organic co-solvents that could be detrimental to sensitive proteins. Its far-red emission is advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration. The precise knowledge of its extinction coefficient and quantum yield is paramount for accurate quantification in these and other applications, including fluorescence microscopy, flow cytometry, and molecular probe development.
References
Sulfo-Cy5 Amine: A Technical Guide to Water Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy5 amine is a fluorescent dye widely utilized in biological research and drug development for labeling proteins, antibodies, peptides, and nucleic acids. Its incorporation of sulfonate groups enhances its water solubility, a critical attribute for applications in aqueous biological environments. This guide provides a comprehensive overview of the water solubility and stability of this compound, supported by experimental protocols and key data presented for practical laboratory use.
Core Properties of this compound
This compound is a derivative of the cyanine dye Cy5, featuring a primary amine group for covalent attachment to various molecules. The presence of sulfonate (SO₃⁻) groups significantly increases its hydrophilicity compared to its non-sulfonated counterpart, making it suitable for direct use in aqueous buffers without the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.[1][2][3]
Water Solubility
The water solubility of this compound is a key feature for its use in bioconjugation. While often described qualitatively as "moderate" or "good" in technical datasheets, quantitative data provides more precise guidance for experimental design.[4][5]
| Solvent | Solubility | Conditions |
| Water | 1.67 mg/mL (2.25 mM) | Requires sonication and heating to 60°C |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (67.48 mM) | Ultrasonic may be needed; hygroscopic |
| Dimethylformamide (DMF) | Good solubility | - |
| Alcohols | Good solubility | - |
Table 1: Quantitative and Qualitative Solubility of this compound in Various Solvents.
It is important to note that when preparing aqueous stock solutions, filtration through a 0.22 µm filter after dissolution is recommended to ensure sterility and remove any particulates.
Stability Profile
The stability of this compound is critical for its storage, handling, and experimental application. Key factors influencing its stability include temperature, pH, and light exposure.
Temperature and Storage Stability
Proper storage is essential to maintain the integrity and reactivity of this compound.
| Form | Storage Temperature | Duration | Conditions |
| Solid | -20°C | Up to 24 months | In the dark, desiccated |
| Stock Solution | -80°C | Up to 6 months | Sealed, away from moisture and light |
| Stock Solution | -20°C | Up to 1 month | Sealed, away from moisture and light |
| Transportation | Room Temperature | Up to 3 weeks | Protected from prolonged light exposure |
Table 2: Recommended Storage and Transportation Conditions for this compound.
pH Stability
The pH of the reaction buffer is a critical parameter for both the stability of the dye and the efficiency of the labeling reaction. While Sulfo-Cy5 conjugates are reported to be stable over a broad pH range of 4 to 10, the free dye, particularly the cyanine core, can be susceptible to degradation under certain conditions. Specifically, cyanine dyes can be unstable in very basic conditions (pH > 8). For labeling reactions, a pH range of 7.5 to 8.5 is often recommended to ensure the primary amine of the target molecule is sufficiently nucleophilic while minimizing dye degradation.
Photostability
This compound is described as having good photostability. However, as with most fluorescent dyes, prolonged exposure to light should be avoided to prevent photobleaching. All handling, storage, and experimental procedures should be conducted with protection from light where possible.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of stock solutions and a general protocol for bioconjugation.
Preparation of Stock Solutions
A concentrated stock solution is typically prepared in an organic solvent like DMSO and then diluted into the aqueous reaction buffer.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until all the dye is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
General Bioconjugation Workflow
This compound can be conjugated to molecules containing a reactive group that can form a covalent bond with its primary amine, such as a carboxylic acid activated with EDC/NHS. The following is a general workflow for such a conjugation.
Detailed Protocol for Protein Labeling via EDC/NHS Chemistry:
This protocol outlines the steps for conjugating this compound to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid).
Materials:
-
Protein to be labeled in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines or carboxyl groups.
-
Activate the Protein:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the reaction buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the protein solution. A typical starting point is a 10-fold molar excess of each over the protein.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein will need to be optimized for the specific application but a 5- to 20-fold molar excess of the dye is a common starting range.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted activated esters. Incubate for 15-30 minutes.
-
Purify the Conjugate:
-
Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.
-
Collect the fractions containing the labeled protein.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy5 (approximately 646 nm).
-
The following diagram illustrates the logical relationship in determining the degree of labeling.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules due to its enhanced water solubility and good photostability. Understanding its solubility limits and stability characteristics is crucial for successful and reproducible experimental outcomes. By following the recommended storage and handling protocols, researchers can ensure the long-term performance of this versatile dye in a wide range of applications, from cellular imaging to in vivo studies.
References
The Inner Workings of a Far-Red Emitter: A Technical Guide to Sulfo-Cy5 Amine Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the fluorescence of Sulfo-Cy5 amine, a widely utilized far-red fluorescent probe. We will explore the fundamental photophysical mechanisms, provide detailed experimental protocols for its application in bioconjugation, and present key quantitative data in a clear, comparative format.
Core Fluorescence Mechanism of Sulfo-Cy5
Sulfo-Cy5 belongs to the cyanine class of dyes, characterized by two nitrogen-containing heterocyclic moieties linked by a polymethine chain. The fluorescence of these molecules is intrinsically linked to the electronic structure of this conjugated system.
Upon absorption of a photon with appropriate energy, a π-electron in the polymethine chain is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited state is short-lived and can decay back to the ground state through several pathways. For fluorescent molecules like Sulfo-Cy5, the most favorable decay pathway is the emission of a photon, a process known as fluorescence. The energy of the emitted photon is slightly lower than the absorbed photon (a phenomenon known as the Stokes shift) due to vibrational relaxation in the excited state.
A key competing process that reduces fluorescence efficiency is trans-cis isomerization around the double bonds of the polymethine chain. This non-radiative decay pathway provides a route for the excited molecule to return to the ground state without emitting light. The rigidity of the environment around the dye can influence the rate of this isomerization. When Sulfo-Cy5 is in a more viscous solvent or covalently attached to a large biomolecule, this isomerization is sterically hindered, leading to a decrease in the non-radiative decay rate and a corresponding increase in fluorescence quantum yield.
The sulfonate groups on the Sulfo-Cy5 molecule do not directly participate in the fluorescence mechanism but confer high water solubility, making it particularly suitable for biological applications in aqueous environments.[1]
The photophysical processes involved in Sulfo-Cy5 fluorescence can be visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating the electronic transitions in Sulfo-Cy5.
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | [2][3] |
| Emission Maximum (λem) | ~662 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~271,000 cm-1M-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Molecular Weight | ~741 g/mol |
Experimental Protocols
This compound is a versatile tool for labeling biomolecules that possess a carboxyl group. The primary amine of the dye can be covalently coupled to a carboxylic acid using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for the covalent conjugation of this compound to a carboxyl group on a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (containing accessible carboxyl groups)
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Activation Buffer before proceeding.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Add EDC and Sulfo-NHS to the protein solution. A molar excess of 50-100 fold of EDC and Sulfo-NHS over the protein is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in the Coupling Buffer or anhydrous DMSO.
-
Add the this compound solution to the activated protein solution. A molar excess of 10-20 fold of the amine dye over the protein is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS.
-
Collect the fractions containing the protein-dye conjugate, which can be identified by its color and by measuring absorbance at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the purified conjugate at 280 nm and 646 nm. The following formula can be used:
-
DOL = (A646 / εdye) / ((A280 - (A646 * CF280)) / εprotein)
-
Where:
-
A646 and A280 are the absorbances at 646 nm and 280 nm, respectively.
-
εdye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm (~271,000 cm-1M-1).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.04 for Sulfo-Cy5).
-
-
-
Caption: Experimental workflow for labeling a protein with this compound.
Applications in Research and Drug Development
The bright, far-red fluorescence and high water solubility of this compound make it an excellent choice for a variety of applications in life sciences research and drug development.
-
Fluorescence Microscopy and Imaging: Labeled antibodies and other targeting moieties can be used to visualize specific proteins, organelles, or cells in both fixed and live-cell imaging experiments.
-
Flow Cytometry: Sulfo-Cy5 conjugates are used for the identification and sorting of specific cell populations based on the expression of cell surface markers.
-
In Vivo Imaging: The far-red emission of Sulfo-Cy5 allows for deeper tissue penetration and reduced background autofluorescence, making it suitable for non-invasive imaging in small animal models.
-
High-Throughput Screening: Labeled ligands can be used in fluorescence-based assays to screen for compounds that modulate the interaction between a ligand and its receptor.
The ability to covalently attach this robust fluorophore to a wide range of biomolecules provides a powerful tool for elucidating biological pathways and accelerating the drug discovery process.
References
Sulfo-Cy5 Amine: An In-depth Technical Guide for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Sulfo-Cy5 amine, a near-infrared (NIR) fluorescent dye, and its advantages for in vivo imaging. We will delve into its core properties, provide detailed experimental protocols, and present quantitative data to assist researchers in leveraging this powerful tool for their studies.
Core Advantages of this compound for In Vivo Imaging
This compound is a sulfonated cyanine dye that offers several key advantages for non-invasive imaging in living organisms:
-
Enhanced Water Solubility: The presence of sulfo groups significantly increases the hydrophilicity of the dye. This high water solubility prevents aggregation in aqueous biological environments, which is crucial for consistent and reliable results.[1]
-
Near-Infrared (NIR) Emission: Sulfo-Cy5 emits fluorescence in the NIR window (around 662 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption. This leads to deeper tissue penetration and a significantly higher signal-to-noise ratio compared to fluorophores in the visible spectrum.[2]
-
Versatile Conjugation Chemistry: The primary amine group on the Sulfo-Cy5 molecule allows for straightforward covalent attachment to a wide range of biomolecules. This includes antibodies, peptides, and other targeting ligands through reactions with activated esters (like NHS esters), aldehydes, or ketones.[3]
-
High Photostability: Cyanine dyes like Sulfo-Cy5 are known for their robust photostability, which is essential for longitudinal imaging studies that require repeated exposure to excitation light.[2]
-
pH Insensitivity: The fluorescence of Sulfo-Cy5 conjugates is stable over a broad pH range (pH 4 to 10), ensuring reliable signal in various physiological and pathological microenvironments.[2]
These properties make this compound an excellent choice for a variety of in vivo applications, including tumor targeting, biodistribution studies, and tracking of biological processes over time.
Quantitative Data
For researchers to effectively design and compare imaging agents, quantitative data on the photophysical properties of the fluorophore are essential.
| Property | Value |
| Maximum Excitation Wavelength (λex) | 646 nm |
| Maximum Emission Wavelength (λem) | 662 nm |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.28 |
| Molecular Weight | ~741 g/mol |
Data compiled from multiple sources.
Experimental Protocols
Conjugation of Sulfo-Cy5 NHS Ester to an Antibody
This protocol describes the labeling of an antibody with Sulfo-Cy5 NHS ester, a common reactive form used for amine conjugation.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.
-
Sulfo-Cy5 NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5).
-
Spin desalting column (e.g., Sephadex G-25) for purification.
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS pH 7.2-7.4.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in DMSO to create a 10 mg/mL stock solution.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Conjugation Reaction: Add a 10:1 to 20:1 molar excess of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently vortexing. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a spin desalting column pre-equilibrated with PBS.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 646 nm (A646).
-
Calculate the protein concentration: Protein Conc. (M) = [A280 - (A646 × CF280)] / ε_protein (where CF280 is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the antibody).
-
Calculate the dye concentration: Dye Conc. (M) = A646 / ε_dye
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
-
An optimal DOL for antibodies is typically between 2 and 10.
-
In Vivo Imaging of a Tumor Model with a Sulfo-Cy5 Labeled Antibody
This protocol outlines a general workflow for imaging a subcutaneous tumor model in mice.
Materials:
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft).
-
Sulfo-Cy5 labeled antibody.
-
In vivo imaging system with appropriate NIR filters.
-
Anesthesia (e.g., isoflurane).
-
Sterile PBS for injection.
Methodology:
-
Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. Acquire a pre-injection baseline image.
-
Probe Administration: Intravenously inject the Sulfo-Cy5 labeled antibody (typically 1-10 nmol per mouse) via the tail vein.
-
Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Ex Vivo Analysis: At the final time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo signal distribution and perform more sensitive quantification.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point. Calculate tumor-to-background or tumor-to-organ ratios to assess targeting specificity.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for in vivo imaging using a Sulfo-Cy5 labeled probe.
EGFR Signaling Pathway for Targeted Imaging
Caption: EGFR signaling pathway, a common target for in vivo imaging with labeled antibodies.
Biodistribution Data
The biodistribution of a fluorescent probe is critical for assessing its targeting efficacy and potential off-target effects. Below is a table with representative tumor-to-organ ratios for different Cy5-labeled targeting agents from published studies.
| Targeting Agent | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Liver Ratio | Tumor-to-Kidney Ratio |
| Cy5.5-labeled Peptide (A11) | MDA-MB-231 Xenograft | 4 hours | ~4.5 | ~0.8 | ~0.7 |
| Cy5-labeled Nanoparticle | Colorectal Cancer PDX | 5 hours | Not Reported | ~0.6 | ~0.5 |
| Cy5-labeled Antibody (mAb-SA) | HepG2 Xenograft | 72 hours | High (not quantified) | >8 | >8 |
Note: These values are illustrative and can vary significantly based on the specific targeting ligand, animal model, and imaging parameters.
References
An In-depth Technical Guide to Sulfo-Cy5 Amine and Non-Sulfonated Cy5 Amine for Researchers and Drug Development Professionals
Introduction
In the landscape of fluorescent labeling, cyanine dyes, particularly Cy5, have become indispensable tools for visualizing and quantifying biological molecules and processes. Their bright fluorescence in the far-red spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio. This guide provides a detailed comparison of two key variants: Sulfo-Cy5 amine and its non-sulfonated counterpart, Cy5 amine. Understanding the distinct properties of these molecules is crucial for designing robust and reproducible experiments in research, diagnostics, and drug development.
The primary structural difference between these two dyes lies in the presence of sulfonate groups on the Sulfo-Cy5 molecule. These negatively charged groups impart distinct physicochemical properties that influence their application in various experimental settings. This guide will delve into these differences, offering a comprehensive overview of their chemical structures, photophysical properties, and practical applications, complete with detailed experimental protocols.
Core Differences and Key Properties
The addition of sulfonate groups to the cyanine core dramatically alters the dye's solubility and aggregation properties. While their spectral characteristics remain largely similar, the practical implications of these differences are significant.
Chemical Structures
The core structure of both dyes consists of two indole rings connected by a polymethine chain. The key distinction is the presence of sulfonate (SO₃⁻) groups on the indole rings of Sulfo-Cy5, which are absent in the non-sulfonated version.
Physicochemical and Photophysical Properties
The presence of sulfonate groups makes Sulfo-Cy5 highly water-soluble, whereas non-sulfonated Cy5 has limited aqueous solubility and often requires an organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for labeling reactions.[1][2] This enhanced water solubility of Sulfo-Cy5 also reduces the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching.[1][2]
Below is a summary of the key quantitative data for both dyes, compiled for easy comparison.
| Property | This compound | Non-Sulfonated Cy5 Amine | Significance of the Difference |
| Solubility | High in aqueous solutions[3] | Low in aqueous solutions; requires organic co-solvents (DMSO, DMF) | Sulfo-Cy5 is ideal for labeling sensitive proteins that may denature in the presence of organic solvents. It also simplifies purification by dialysis. |
| Excitation Maximum (λex) | ~646 nm | ~646 nm | Both dyes are compatible with standard red laser lines (e.g., 633 nm, 647 nm). |
| Emission Maximum (λem) | ~662 nm | ~662 nm | The emission spectra are nearly identical, allowing for use with the same filter sets. |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹ | Both dyes have very high extinction coefficients, indicating strong light absorption and the potential for bright fluorescence. |
| Fluorescence Quantum Yield (Φ) | 0.28 | 0.2 | The slightly higher quantum yield of Sulfo-Cy5 can result in brighter conjugates. |
| Correction Factor at 280 nm (CF₂₈₀) | 0.04 | 0.04 | This factor is used to correct for the dye's absorbance at 280 nm when determining protein concentration. |
Experimental Protocols
Protein Labeling with Amine-Reactive Dyes
The following protocol provides a general guideline for labeling proteins with either this compound or non-sulfonated Cy5 amine. The amine group on the dye can be conjugated to electrophilic groups on the target molecule, such as activated esters (e.g., NHS esters) on a crosslinker or carboxyl groups on a protein (via EDC chemistry). The protocol below details the more common scenario of labeling a protein's primary amines (lysine residues and the N-terminus) using an NHS-ester derivative of the dye.
Materials:
-
Protein to be labeled (in an amine-free buffer such as PBS or bicarbonate buffer, pH 8.0-9.0)
-
Sulfo-Cy5 NHS ester or Cy5 NHS ester
-
Anhydrous DMSO or DMF (for non-sulfonated Cy5 NHS ester)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed, for example, by dialysis against the reaction buffer.
-
-
Dye Preparation:
-
For Sulfo-Cy5 NHS ester: The dye is water-soluble and can be dissolved directly in the reaction buffer or water.
-
For non-sulfonated Cy5 NHS ester: Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.
-
-
Labeling Reaction:
-
Add the appropriate volume of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, you can add a quenching solution like hydroxylamine to a final concentration of 100-150 mM and incubate for 30-60 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis. Spin columns are a rapid method for small sample volumes.
-
For purification via spin column:
-
Equilibrate the column with your desired storage buffer.
-
Apply the reaction mixture to the column.
-
Centrifuge according to the manufacturer's instructions. The labeled protein will be in the eluate.
-
-
Characterization of the Labeled Protein
Determining the Degree of Labeling (DOL):
The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter. An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A₆₅₀).
-
-
Calculate Protein and Dye Concentrations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at ~650 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.04 for both dyes).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of the dye at ~650 nm (271,000 M⁻¹cm⁻¹ for Sulfo-Cy5 and 250,000 M⁻¹cm⁻¹ for Cy5).
-
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
General Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with an amine-reactive Cy5 dye.
Caption: A generalized workflow for protein labeling with amine-reactive Cy5 dyes.
Logical Flow for Dye Selection
The choice between this compound and non-sulfonated Cy5 amine depends on several experimental factors. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting between Sulfo-Cy5 and non-sulfonated Cy5 amine.
Applications in Research and Drug Development
Both Sulfo-Cy5 and non-sulfonated Cy5 are extensively used in a variety of applications:
-
Fluorescence Microscopy: For high-contrast imaging of cellular structures.
-
Flow Cytometry: For accurate cell sorting and analysis.
-
In Vivo Imaging: The far-red emission is ideal for deep tissue imaging with minimal background noise.
-
Bioconjugation: To label proteins, antibodies, and nucleic acids for use in assays such as ELISA, Western blotting, and immunohistochemistry.
-
Förster Resonance Energy Transfer (FRET): Cy5 is a common acceptor for donor fluorophores like Cy3.
The choice between the sulfonated and non-sulfonated versions often comes down to the specific requirements of the biomolecule being labeled and the downstream application. For sensitive proteins or when working in purely aqueous systems, Sulfo-Cy5 is the superior choice. For applications where the use of a small amount of organic solvent is acceptable and cost is a primary concern, non-sulfonated Cy5 remains a viable option.
Conclusion
This compound and non-sulfonated Cy5 amine are powerful tools for fluorescent labeling. The presence of sulfonate groups in Sulfo-Cy5 provides the significant advantages of high water solubility and reduced aggregation, making it a more versatile and often preferred reagent for bioconjugation, especially with sensitive proteins. While their spectral properties are nearly identical, the practical considerations of solubility and reaction conditions are paramount in choosing the right dye for a specific application. By understanding these core differences and following robust experimental protocols, researchers can effectively leverage the power of Cy5 fluorescence to achieve high-quality, reproducible data in their scientific endeavors.
References
Sulfo-Cy5 Amine: A Technical Guide to Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Sulfo-Cy5 amine, a water-soluble fluorescent dye essential for labeling biomolecules in a variety of research and drug development applications. This document outlines critical safety precautions, detailed experimental protocols for conjugation, and methods for the quality control of labeled molecules.
Introduction to this compound
This compound is a derivative of the popular cyanine dye, Cy5, modified with sulfonate groups to enhance its water solubility.[1] This modification makes it particularly suitable for labeling proteins, antibodies, and other biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.[1][2] The primary amine group on the Sulfo-Cy5 molecule allows for its covalent attachment to biomolecules, typically by reacting with carboxyl groups to form stable amide bonds.[1] Its bright fluorescence in the far-red region of the spectrum minimizes background autofluorescence from cellular components, making it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2]
Safety and Handling Precautions
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, appropriate personal protective equipment should be worn. This includes:
-
Gloves: Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are recommended.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
In all cases of exposure, it is advisable to consult a physician.
Storage and Stability
Proper storage is crucial to maintain the integrity and reactivity of this compound.
| Parameter | Recommendation | Citation |
| Long-term Storage | Store at -20°C in the dark. | |
| Can be stored for up to 24 months under these conditions. | ||
| Stock Solution Storage | Store at -80°C for up to 6 months or -20°C for up to 1 month. | |
| Solutions should be sealed to protect from moisture and light. | ||
| Transportation | Can be shipped at ambient temperature for up to 3 weeks. | |
| Handling | Avoid prolonged exposure to light and desiccate for storage. | |
| Equilibrate the vial to room temperature before opening to prevent moisture condensation. |
Principles of Conjugation: Carbodiimide Chemistry
This compound is typically conjugated to proteins and other biomolecules by targeting carboxyl groups (-COOH) on aspartic and glutamic acid residues. This is achieved through a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).
The conjugation process can be performed as a one-step or a more controlled two-step reaction. The two-step approach is often preferred as it minimizes the risk of protein-protein crosslinking. In this method, the carboxyl groups on the protein are first activated with EDC and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester. The activated protein is then purified to remove excess EDC and Sulfo-NHS before the addition of the amine-containing dye, this compound. The amine group of the dye then reacts with the Sulfo-NHS ester to form a stable amide bond.
Figure 1. Two-step EDC/Sulfo-NHS mediated conjugation pathway.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a protein containing accessible carboxyl groups. Optimization may be required for specific proteins and applications.
Materials Required
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (optional): 1 M Hydroxylamine or Tris, pH 8.5
-
Anhydrous DMSO or DMF for preparing dye stock solution
-
Desalting column (e.g., Sephadex G-25) for purification
Two-Step Conjugation Protocol
This method is recommended to minimize protein polymerization.
Step 1: Activation of Protein Carboxyl Groups
-
Prepare the protein solution at a concentration of 2-10 mg/mL in Activation Buffer.
-
Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the protein solution to achieve a final concentration of approximately 2 mM EDC and 5 mM Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Removal of Excess Activation Reagents
-
Immediately after activation, remove the excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Coupling Buffer.
Step 3: Conjugation with this compound
-
Prepare a stock solution of this compound (e.g., 5 mM) in anhydrous DMSO.
-
Add the this compound stock solution to the activated protein solution. A 10 to 20-fold molar excess of the dye over the protein is a typical starting point.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.
Step 4: Quenching and Purification
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature.
-
Purify the Sulfo-Cy5-labeled protein from unreacted dye and byproducts using a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
One-Step Conjugation Protocol
This method is faster but carries a higher risk of protein polymerization.
-
Prepare the protein solution (2-10 mg/mL) in a reaction buffer such as 0.1 M MES, pH 4.7-6.0.
-
Add this compound to the protein solution at a 10-fold molar excess.
-
Add EDC to the reaction mixture to achieve at least a 10-fold molar excess relative to the protein.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.
-
Purify the conjugate as described in the two-step protocol.
Figure 2. Experimental workflow for two-step protein labeling.
Quality Control of the Conjugate
After purification, it is essential to characterize the conjugate to determine the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
Spectrophotometric Analysis
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5, which is approximately 646 nm (A646).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (A646 × CF280)] / ε_protein
Where:
-
CF280 is the correction factor for the dye at 280 nm (A280 of the dye / Amax of the dye). For Sulfo-Cy5, this is approximately 0.04.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL):
DOL = A646 / (ε_dye × Protein Concentration (M))
Where:
-
ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 646 nm, which is approximately 271,000 cm⁻¹M⁻¹.
-
An optimal DOL is typically between 2 and 10 for antibodies, but this may vary depending on the protein and the application. Over-labeling can sometimes lead to reduced protein activity or fluorescence quenching.
Conclusion
This compound is a versatile and highly effective fluorescent probe for labeling biomolecules in aqueous media. By following the safety, handling, and experimental guidelines outlined in this technical guide, researchers can confidently and reproducibly generate high-quality fluorescent conjugates for a wide array of applications in life sciences and drug development. Careful optimization of the conjugation reaction and thorough characterization of the final product are key to achieving reliable and meaningful experimental results.
References
Methodological & Application
Sulfo-Cy5 Amine Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-Cy5 NHS ester, a bright and photostable fluorescent dye. This amine-reactive dye is ideal for labeling proteins and peptides, enabling their use in a wide range of applications including fluorescence microscopy, flow cytometry, western blotting, and immunoassays. The sulfonate groups of Sulfo-Cy5 enhance its water solubility, making it suitable for labeling reactions in aqueous environments without the need for organic co-solvents.[1] The N-hydroxysuccinimide (NHS) ester moiety efficiently reacts with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[2]
Core Principles of Sulfo-Cy5 Amine Labeling
The fundamental principle of this labeling reaction is the nucleophilic attack of a primary amine on the NHS ester of the Sulfo-Cy5 dye. This reaction is highly pH-dependent, with optimal labeling occurring at a pH of 8.0-9.0.[3][4] At this pH, the primary amines are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized.
Quantitative Data Summary
Successful protein labeling hinges on optimizing several key parameters. The following tables summarize the critical quantitative data for the this compound protein labeling protocol.
Table 1: Reagent and Buffer Recommendations
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[3] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine) and ammonium salts. |
| Labeling Buffer pH | 8.5 ± 0.5 | Critical for efficient amine reactivity and minimal NHS ester hydrolysis. |
| Sulfo-Cy5 NHS Ester Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh before use. Can be stored at -20°C for up to two weeks. |
| Molar Ratio of Dye to Protein | 5:1 to 20:1 (start with 10:1) | The optimal ratio is protein-dependent and should be determined empirically. |
Table 2: Reaction and Purification Parameters
| Parameter | Recommended Value/Range | Notes |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rate but may affect protein stability. |
| Reaction Time | 1 hour | Can be extended, but monitor for potential protein degradation. |
| Purification Method | Gel Filtration (e.g., Sephadex G-25) or Spin Columns | Effectively separates the labeled protein from unreacted dye. |
| Elution Buffer for Purification | Phosphate Buffered Saline (PBS), pH 7.2-7.4 | A common and suitable buffer for purified proteins. |
Experimental Protocols
Materials
-
Protein of interest
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate or Sodium Phosphate
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Purification column (e.g., Sephadex G-25 or a desalting spin column)
-
Reaction tubes
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for Sulfo-Cy5 protein labeling.
Step-by-Step Protocol
1. Preparation of Protein Solution
-
Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.5.
-
The recommended protein concentration is between 2 and 10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine) or ammonium salts, it must be dialyzed against the labeling buffer before proceeding.
-
Ensure the final pH of the protein solution is between 8.0 and 9.0.
2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution
-
Shortly before starting the labeling reaction, add anhydrous DMSO to the vial of Sulfo-Cy5 NHS ester to create a 10 mM stock solution.
-
Vortex the vial to ensure the dye is completely dissolved. This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.
3. Labeling Reaction
-
Calculate the volume of the Sulfo-Cy5 stock solution needed to achieve the desired molar ratio of dye to protein. A starting ratio of 10:1 is recommended.
-
Add the calculated volume of the Sulfo-Cy5 stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous gentle mixing, protected from light.
4. Purification of the Labeled Protein
-
Prepare a gel filtration column (e.g., Sephadex G-25) or a desalting spin column according to the manufacturer's instructions.
-
Equilibrate the column with PBS, pH 7.2-7.4.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with PBS. The labeled protein will elute first, followed by the smaller, unreacted Sulfo-Cy5 dye.
-
Collect the fractions containing the colored, labeled protein.
Characterization of the Labeled Protein
The degree of substitution (DOS), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for characterizing the final product.
1. Measure Absorbance
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy5, which is approximately 651 nm (A651).
2. Calculate the Degree of Substitution (DOS)
The DOS can be calculated using the following formula:
DOS = (Amax × εprotein) / [(A280 - Amax × CF280) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the absorption maximum of the dye (~651 nm).
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of Sulfo-Cy5 at its Amax (typically ~250,000 cm-1M-1).
-
CF280 is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).
An optimal DOS for most antibodies is typically between 2 and 10. Over-labeling can potentially affect the protein's biological activity, while under-labeling may result in a weak fluorescent signal.
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
Labeled antibodies are frequently used to study signaling pathways. For instance, an anti-EGFR antibody labeled with Sulfo-Cy5 can be used to visualize and track the receptor on the cell surface and its subsequent internalization upon binding to its ligand, EGF.
Caption: Simplified EGFR signaling pathway.
Storage and Handling
-
Sulfo-Cy5 NHS ester: Store at -20°C, desiccated and protected from light.
-
Labeled Protein: Store protein conjugates at 4°C for short-term storage (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide). For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL. |
| Buffer contains primary amines. | Dialyze the protein against an amine-free buffer. | |
| pH of the reaction is too low. | Adjust the pH of the protein solution to 8.5. | |
| Sulfo-Cy5 NHS ester has hydrolyzed. | Prepare a fresh stock solution of the dye. | |
| Precipitation of Protein | High concentration of organic solvent (DMSO). | Ensure the volume of DMSO does not exceed 10% of the total reaction volume. |
| Protein is not stable under the reaction conditions. | Optimize reaction temperature and time. Consider a different labeling chemistry. | |
| High Background Signal in Assays | Incomplete removal of free dye. | Repeat the purification step or use a different purification method. |
| Non-specific binding of the labeled protein. | Include a blocking step in your assay protocol. |
References
Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy5 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 NHS ester is a water-soluble, bright, far-red fluorescent dye ideal for labeling antibodies and other proteins.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2) on proteins, such as the side chain of lysine residues, to form a stable amide bond.[2][3][] The sulfonated nature of the dye enhances its water solubility, allowing for conjugation reactions to be performed in aqueous environments without the need for organic solvents, which can be crucial for maintaining the native structure and function of sensitive biomolecules. This fluorophore is spectrally similar to Alexa Fluor 647 and DyLight 649 and is well-suited for excitation by 633 nm or 647 nm laser lines. The low autofluorescence of biological samples in the far-red spectrum makes Sulfo-Cy5 a popular choice for a variety of applications, including immunofluorescence, flow cytometry, and in vivo imaging.
These application notes provide a detailed protocol for the successful conjugation of Sulfo-Cy5 NHS ester to antibodies, including methods for purification and characterization of the resulting conjugate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Sulfo-Cy5 NHS ester and the antibody labeling reaction.
Table 1: Physicochemical Properties of Sulfo-Cy5 NHS Ester
| Property | Value | Reference |
| Molecular Weight | ~777.95 g/mol | |
| Excitation Maximum (λmax) | ~646 - 648 nm | |
| Emission Maximum (λem) | ~662 - 671 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M⁻¹cm⁻¹ | |
| Optimal pH for Labeling | 7.2 - 9.0 | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reactivity | Primary amines |
Table 2: Recommended Reaction Parameters for Antibody Labeling
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | |
| Molar Ratio of Dye:Antibody | 5:1 to 20:1 | |
| Optimal Degree of Labeling (DOL) | 2 - 10 | |
| Reaction Time | 30 - 60 minutes | |
| Reaction Temperature | Room Temperature or 37°C |
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in a suitable buffer, see notes below)
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5 or 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Purification Column: Sephadex® G-25 or other desalting spin column
-
Spectrophotometer
Important Considerations Before Starting:
-
The antibody solution must be free of any amine-containing substances, such as Tris or glycine buffers, and stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the NHS ester. If necessary, dialyze the antibody against 1X PBS, pH 7.2-7.4.
-
The presence of sodium azide may interfere with the conjugation reaction and should be removed, for example, by dialysis.
Experimental Workflow
Caption: Workflow for labeling antibodies with Sulfo-Cy5 NHS ester.
Detailed Protocol
Step 1: Preparation of Solutions
-
Antibody Solution:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in 1X PBS, pH 7.2-7.4.
-
If the antibody is in a buffer containing amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified prior to labeling. Dialysis against 1X PBS is a common method.
-
-
Sulfo-Cy5 NHS Ester Stock Solution:
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO.
-
This stock solution should be used immediately or can be stored at -20°C for a short period (less than two weeks), protected from light and moisture.
-
Step 2: Antibody Labeling Reaction
-
pH Adjustment:
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume (e.g., 1/10th of the antibody solution volume) of 1 M sodium bicarbonate buffer, pH 9.0.
-
-
Calculating the Amount of Dye:
-
The optimal molar ratio of dye to antibody for labeling can vary, but a starting point of a 10:1 to 15:1 molar excess of dye is recommended.
-
The volume of dye stock solution to add can be calculated using the following formula:
Volume of Dye (µL) = (Molar Ratio of Dye:Ab) x (Concentration of Ab in mg/mL) x (Volume of Ab in µL) x (MW of Dye in g/mol ) / ((MW of Ab in g/mol ) x (Concentration of Dye in mg/mL))
Assuming an IgG antibody (MW ≈ 150,000 g/mol ) and Sulfo-Cy5 NHS ester (MW ≈ 778 g/mol ).
-
-
Reaction Incubation:
-
Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with continuous gentle stirring or rotation, protected from light.
-
Step 3: Purification of the Labeled Antibody
-
Column Preparation:
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves equilibrating the column with 1X PBS, pH 7.2-7.4.
-
-
Separation:
-
Apply the reaction mixture to the top of the equilibrated column.
-
Elute the conjugate with 1X PBS. The labeled antibody will elute first as it is larger, while the smaller, unconjugated dye molecules will be retained by the column.
-
Collect the colored fractions containing the labeled antibody.
-
Step 4: Characterization of the Labeled Antibody
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy5, approximately 650 nm (A₆₅₀). Dilute the sample with PBS if the absorbance values are too high to be accurately measured.
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per antibody, can be calculated using the following equations:
Concentration of Antibody (M) = [A₂₈₀ - (A₆₅₀ x CF)] / ε_protein Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₆₅₀ is the absorbance of the conjugate at ~650 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5, this is typically around 0.04).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).
Concentration of Dye (M) = A₆₅₀ / ε_dye Where:
-
ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~650 nm (~250,000 M⁻¹cm⁻¹).
DOL = Concentration of Dye / Concentration of Antibody
An optimal DOL is generally between 2 and 10. Higher levels of labeling can lead to fluorescence quenching and may affect antibody function.
-
Step 5: Storage
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a carrier protein like BSA (0.1%) and a preservative like sodium azide (2 mM) can improve stability.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling
Sulfo-Cy5 labeled antibodies are frequently used to visualize and track receptors on the cell surface. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled to study its internalization and downstream signaling pathways, which are crucial in many cancers.
Caption: Simplified EGFR signaling pathway.
References
Application Notes and Protocols: Sulfo-Cy5 Amine Conjugation to Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, diagnostics, and therapeutic development. Sulfo-Cy5, a bright and photostable cyanine dye, is a popular choice for labeling biomolecules due to its high extinction coefficient and emission in the far-red spectrum (~670 nm), which minimizes background fluorescence from biological samples.[1][2][3][4] This document provides detailed protocols and application notes for the conjugation of Sulfo-Cy5 to amino-modified oligonucleotides via N-hydroxysuccinimide (NHS) ester chemistry.[5]
The fundamental principle of this conjugation method involves the reaction of an amine-modified oligonucleotide with a Sulfo-Cy5 NHS ester. The primary amine group on the oligonucleotide acts as a nucleophile, attacking the succinimidyl ester of the dye. This reaction results in the formation of a stable amide bond, covalently linking the Sulfo-Cy5 dye to the oligonucleotide, and the release of N-hydroxysuccinimide.
Reaction Chemistry and Workflow
The conjugation process can be summarized in the following key steps: preparation of reagents, the conjugation reaction itself, and subsequent purification of the labeled oligonucleotide to remove unreacted dye and oligonucleotide.
Figure 1. Experimental workflow for Sulfo-Cy5 oligonucleotide labeling.
The chemical reaction is depicted below:
Figure 2. Chemical reaction of Sulfo-Cy5 NHS ester with an amino-modified oligonucleotide.
Quantitative Data Summary
Successful conjugation and purification are critical for downstream applications. The following tables summarize key quantitative parameters for the protocol.
Table 1: Reagent Preparation and Reaction Conditions
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| Sulfo-Cy5 NHS Ester Concentration | ~14 mM in anhydrous DMSO or DMF | Prepare fresh and protect from moisture to prevent hydrolysis. |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | pH 8.5 - 9.0 is optimal for the reaction. Avoid buffers containing primary amines (e.g., Tris). |
| Molar Ratio (Dye:Oligo) | 5:1 to 20:1 | The optimal ratio may need to be determined empirically. A 10:1 ratio is a good starting point. |
| Reaction Time | 1 - 3 hours | Longer incubation (e.g., overnight) may increase labeling efficiency. |
| Reaction Temperature | Room Temperature (~25°C) |
Table 2: Purification Method Comparison
| Purification Method | Principle | Advantages | Disadvantages |
| Ethanol Precipitation | Differential solubility | Quick and simple for removing unreacted dye. | May not efficiently remove unlabeled oligonucleotides. |
| Size Exclusion Chromatography (e.g., Sephadex G-25) | Separation based on molecular size | Good for removing small molecules like unreacted dye and salts. | May not separate labeled from unlabeled oligonucleotides of similar size. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity | High-resolution separation of labeled, unlabeled oligonucleotides, and free dye. | Requires specialized equipment and expertise. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge | Can provide high-resolution separation. | Can be time-consuming and may lead to sample loss during extraction. |
Experimental Protocols
Protocol 1: Sulfo-Cy5 NHS Ester Conjugation to Amino-Modified Oligonucleotides
Materials:
-
Amino-modified oligonucleotide (lyophilized)
-
Sulfo-Cy5 NHS ester (stored desiccated at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Nuclease-free water
Procedure:
-
Prepare the Amino-Modified Oligonucleotide:
-
Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer to a final concentration of 0.5 mM.
-
-
Prepare the Sulfo-Cy5 NHS Ester Stock Solution:
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to create a 10 mM stock solution. Vortex thoroughly to ensure the dye is completely dissolved. This solution is sensitive to moisture and should be used immediately.
-
-
Perform the Conjugation Reaction:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution and the Sulfo-Cy5 NHS ester stock solution. A 10:1 molar ratio of dye to oligonucleotide is a good starting point.
-
For example, to 95 µL of the 0.5 mM oligonucleotide solution, add 5 µL of the 10 mM dye stock solution.
-
Gently vortex the reaction mixture and incubate at room temperature (~25°C) for 1-3 hours, protected from light.
-
Protocol 2: Purification of Sulfo-Cy5 Labeled Oligonucleotides by Ethanol Precipitation
This protocol is a quick method for removing the bulk of the unreacted dye. For applications requiring high purity, HPLC is recommended.
Materials:
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol (cold)
-
70% Ethanol (cold)
-
Nuclease-free water
Procedure:
-
Precipitate the Oligonucleotide:
-
To the conjugation reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
-
Pellet and Wash:
-
Centrifuge the mixture at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.
-
-
Resuspend the Labeled Oligonucleotide:
-
After the final wash, carefully remove all of the ethanol and allow the pellet to air dry briefly. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the pellet in a suitable volume of nuclease-free water or buffer (e.g., TE buffer, pH 7.0 for Cy5-labeled oligos).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester due to moisture. | Use anhydrous DMSO/DMF and handle the NHS ester quickly. |
| Incorrect pH of labeling buffer. | Ensure the pH is between 8.3 and 8.5 for optimal reaction. The amide coupling is strongly pH-dependent. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use a buffer free of primary amines, such as sodium bicarbonate or borate. | |
| Inefficient purification of the amino-modified oligo. | If necessary, purify the starting amino-modified oligo to remove impurities. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Perform a more stringent purification method such as HPLC. Double HPLC purification is highly recommended for post-synthetic labeling. |
| Degradation of Labeled Oligonucleotide | Incorrect storage pH. | Store Cy5-labeled oligonucleotides at pH 7.0. They can degrade at a pH above 7. |
| Exposure to light. | Store labeled oligonucleotides protected from light. |
Applications of Sulfo-Cy5 Labeled Oligonucleotides
Sulfo-Cy5 labeled oligonucleotides are versatile tools used in a wide array of molecular biology and diagnostic applications, including:
-
Fluorescence In Situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.
-
Real-Time PCR Probes: As reporter moieties in various probe-based qPCR assays like TaqMan probes and Molecular Beacons.
-
Fluorescence Resonance Energy Transfer (FRET): As a component of FRET pairs for studying molecular interactions and dynamics.
-
Microscopy and Cellular Imaging: For tracking the localization and movement of oligonucleotides within living cells.
-
Flow Cytometry: For the detection and quantification of specific cell populations.
Storage and Handling
For optimal long-term storage, it is recommended to resuspend Cy5-labeled oligonucleotides at pH 7, aliquot them to avoid repeated freeze-thaw cycles, lyophilize, and store at -20°C in the dark. When stored under these conditions, the labeled oligonucleotides should be stable for at least six months.
References
Sulfo-Cy5 Amine for Flow Cytometry Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that is an excellent choice for labeling proteins, antibodies, and other biomolecules for flow cytometry applications.[1][2][3] Its high water solubility, a result of the sulfonate group, simplifies conjugation procedures and reduces the aggregation of labeled molecules.[1][] The primary amine group on Sulfo-Cy5 allows for its covalent attachment to carboxyl groups or, more commonly, for its use in reactions with amine-reactive crosslinkers like NHS esters. This dye is optimally excited by the 633 nm or 647 nm laser lines commonly found on flow cytometers and emits in the far-red region of the spectrum. A key advantage of using far-red dyes like Sulfo-Cy5 is the minimal autofluorescence from biological samples in this spectral range, leading to an improved signal-to-noise ratio.
These application notes provide an overview of this compound, its properties, and detailed protocols for its use in flow cytometry.
Properties of this compound
The photophysical and chemical properties of this compound make it a robust tool for fluorescent labeling in biological research.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Reactive Group | Primary Amine | |
| Solubility | High in water and polar organic solvents (DMF, DMSO) |
Experimental Protocols
Protocol 1: Labeling of Antibodies with Sulfo-Cy5 NHS Ester for Flow Cytometry
This protocol describes the conjugation of an antibody with a commercially available amine-reactive Sulfo-Cy5 NHS ester. The NHS ester group reacts with primary amines on the antibody to form a stable amide bond.
Materials:
-
Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.
-
Prepare Sulfo-Cy5 NHS Ester Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Adjust the antibody concentration to 1-2 mg/mL with the Reaction Buffer.
-
Add the Sulfo-Cy5 NHS ester solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). This may require optimization for different antibodies.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.
-
Collect the fractions containing the labeled antibody (the first colored fractions).
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).
-
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C.
Caption: Workflow for conjugating an antibody with Sulfo-Cy5 NHS ester.
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol outlines the steps for staining cell surface antigens using a Sulfo-Cy5-conjugated antibody.
Materials:
-
Single-cell suspension (1 x 10^6 cells per sample)
-
Sulfo-Cy5 conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixable Viability Dye (optional)
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, blood).
-
Cell Count and Viability: Count the cells and assess viability. Cell viability should be greater than 90%.
-
(Optional) Viability Staining: If using a viability dye, stain the cells according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
Antibody Staining:
-
Aliquot 1 x 10^6 cells into each FACS tube.
-
Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.
Caption: Experimental workflow for cell surface staining.
Protocol 3: Intracellular Staining for Flow Cytometry
This protocol is for the detection of intracellular antigens and requires fixation and permeabilization of the cells.
Materials:
-
Single-cell suspension (1 x 10^6 cells per sample)
-
Sulfo-Cy5 conjugated antibody
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or Triton X-100)
-
Flow Cytometry Staining Buffer
-
FACS tubes
Procedure:
-
Cell Preparation and Surface Staining: Prepare a single-cell suspension and perform cell surface staining as described in Protocol 2, if required.
-
Fixation:
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Permeabilization and Intracellular Staining:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody for the intracellular target.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Add 2 mL of Permeabilization Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step with Flow Cytometry Staining Buffer.
-
-
Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Caption: Workflow for intracellular staining.
Data Analysis Considerations
-
Compensation: When performing multicolor flow cytometry, ensure proper compensation is set to account for the spectral overlap between Sulfo-Cy5 and other fluorochromes.
-
Controls: Include appropriate controls in your experiment:
-
Unstained cells: To determine background fluorescence.
-
Isotype controls: To assess non-specific antibody binding.
-
Fluorescence Minus One (FMO) controls: For accurate gating in multicolor experiments.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | Insufficient antibody concentration | Titrate the antibody to determine the optimal concentration. |
| Poor antibody conjugation | Verify the degree of labeling. Re-conjugate the antibody if necessary. | |
| Photobleaching of the dye | Protect samples from light during incubation and storage. | |
| High Background | Non-specific antibody binding | Use an Fc receptor blocking reagent. Increase the number of wash steps. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis. | |
| Antibody concentration too high | Titrate the antibody to a lower concentration. |
Conclusion
This compound is a versatile and reliable fluorescent dye for flow cytometry. Its favorable spectral properties, high water solubility, and straightforward conjugation chemistry make it an excellent choice for labeling biomolecules to study cellular markers and processes. By following the detailed protocols and considering the data analysis and troubleshooting guidelines provided, researchers can achieve high-quality, reproducible results in their flow cytometry experiments.
References
Application Notes and Protocols for Sulfo-Cy5 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 is a water-soluble, far-red fluorescent dye renowned for its high fluorescence intensity, photostability, and low non-specific binding, making it an exceptional tool for a variety of fluorescence-based biological applications.[1] Its sulfonate groups enhance its hydrophilicity, rendering it ideal for labeling proteins, antibodies, and nucleic acids in aqueous environments without the need for organic co-solvents.[1] Emitting in the far-red spectrum, Sulfo-Cy5 is particularly advantageous for fluorescence microscopy, as it minimizes background interference from cellular autofluorescence, enabling high-contrast imaging of cellular structures.[1] These characteristics make Sulfo-Cy5 and its derivatives invaluable for techniques such as immunofluorescence, flow cytometry, and in vivo imaging.
Properties of Sulfo-Cy5
The selection of a fluorophore is critical for successful fluorescence microscopy. The spectral properties of Sulfo-Cy5 are well-suited for standard laser lines and filter sets. A summary of its key quantitative characteristics is provided below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.28 | |
| Recommended Laser Line | 633 nm (HeNe), 640 nm, 647 nm | |
| Recommended Emission Filter | 660 - 700 nm |
Application 1: Antibody Labeling with Sulfo-Cy5 NHS Ester
For immunofluorescence applications, antibodies are commonly labeled with amine-reactive dyes. Sulfo-Cy5 NHS ester is a derivative of Sulfo-Cy5 that readily reacts with primary amines (e.g., lysine residues) on proteins to form stable covalent bonds.
Experimental Protocol: Antibody Labeling
This protocol provides a general guideline for labeling Immunoglobulin G (IgG) antibodies with Sulfo-Cy5 NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific antibody to achieve the desired degree of labeling (DOL), typically between 2 and 10.
Materials:
-
Antibody (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 2 mg/mL.
-
If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS, pH 7.2-7.4.
-
Adjust the pH of the antibody solution to 8.5-9.0 by adding the Reaction Buffer (approximately 1/10th of the antibody solution volume).
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be used promptly.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.
-
Add the calculated volume of the dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring or rotation.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS, pH 7.2-7.4.
-
Collect the colored fractions, which contain the Sulfo-Cy5 labeled antibody. The faster-eluting fraction is the conjugated antibody, while the slower-eluting fraction contains the unconjugated dye.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use (up to a few weeks) or at -20°C for long-term storage. Add a carrier protein like BSA (0.1%) and a preservative like sodium azide (0.02%) for enhanced stability. Protect from light.
-
Workflow for Antibody Labeling with Sulfo-Cy5 NHS Ester
References
Application Notes and Protocols for Sulfo-Cy5 Amine in Super-Resolution Microscopy (STORM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution fluorescence imaging technique that overcomes the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. The choice of fluorophore is critical for successful STORM imaging, with ideal candidates exhibiting bright, stable fluorescence and robust photoswitching characteristics. Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that has emerged as a valuable tool for STORM. Its primary amine group allows for covalent conjugation to a variety of biomolecules, while its sulfonated nature enhances its hydrophilicity and reduces non-specific binding. In the presence of a thiol-containing imaging buffer, Sulfo-Cy5 exhibits the characteristic "blinking" behavior essential for STORM, cycling between a fluorescent "on" state and a long-lived "dark" state. This allows for the temporal separation of individual molecular emissions, enabling their precise localization and the reconstruction of a super-resolved image.
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in STORM imaging.
Quantitative Data
The photoswitching properties of fluorophores are paramount for the quality of STORM images. Key parameters include the number of photons detected per switching event (which influences localization precision) and the on/off duty cycle (the fraction of time the fluorophore spends in the fluorescent state). While specific data for this compound is not extensively published, the closely related and structurally similar dye, Alexa Fluor 647, is widely characterized and serves as an excellent proxy.
Table 1: Photophysical Properties of this compound and a Close Analog
| Property | This compound | Reference |
| Excitation Maximum (nm) | 646 | [1] |
| Emission Maximum (nm) | 662 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 271,000 | [1] |
| Fluorescence Quantum Yield | 0.28 | [1] |
| Solubility | Water, DMF, DMSO | [1] |
Table 2: Photoswitching Performance of Alexa Fluor 647 (a Sulfo-Cy5 analog) in STORM Imaging Buffers
| Imaging Buffer Component | Mean Photons per Switching Event | On/Off Duty Cycle | Number of Switching Cycles | Reference |
| 10 mM MEA | 5000 | ~0.0005 | >100 | |
| 140 mM β-Mercaptoethanol (BME) | 4000 | ~0.0003 | >100 |
Data presented for Alexa Fluor 647, a dye with nearly identical spectral and photoswitching properties to Sulfo-Cy5.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody via carbodiimide chemistry, which activates carboxyl groups on the antibody to react with the primary amine of the dye.
Materials:
-
This compound
-
Antibody (ensure it is in an amine-free buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0
-
PBS (Phosphate-buffered saline), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in MES buffer to a final concentration of 2-5 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against MES buffer.
-
-
Activation of Antibody Carboxyl Groups:
-
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL Sulfo-NHS in cold MES buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Dye Preparation:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 20 to 40-fold molar excess of the dissolved this compound to the activated antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M PBS (pH 7.4).
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification of the Labeled Antibody:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Collect the colored fractions containing the labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5). A DOL of 1-3 is generally optimal for STORM.
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
-
Protocol 2: Preparation of STORM Imaging Buffer
The composition of the imaging buffer is critical for inducing the photoswitching of Sulfo-Cy5. This buffer typically contains an oxygen scavenger system and a thiol.
Materials:
-
Tris-HCl, 1 M, pH 8.0
-
NaCl
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
MEA (Cysteamine) or BME (β-Mercaptoethanol)
-
Deionized water
Buffer Components:
-
Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
-
Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
Preparation of Stock Solutions:
-
GLOX Solution (Oxygen Scavenger):
-
Dissolve 14 mg of Glucose Oxidase in 200 µL of Buffer A.
-
Add 50 µL of a 17 mg/mL Catalase solution (dissolve 0.85 mg of Catalase in 50 µL of Buffer A).
-
Vortex gently to mix. Store at 4°C for up to one week.
-
-
1 M MEA Solution:
-
Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl.
-
Adjust the pH to 7.5-8.5 if necessary.
-
Store at 4°C for up to two weeks or in aliquots at -20°C for several months.
-
Final Imaging Buffer (prepare fresh before use):
-
For MEA-based buffer:
-
To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution.
-
Mix gently by vortexing.
-
-
For BME-based buffer:
-
To 690 µL of Buffer B, add 7 µL of GLOX solution and 7 µL of BME.
-
Mix gently by vortexing.
-
Protocol 3: STORM Imaging of Immunostained Cells
This protocol outlines the general steps for immunofluorescence staining and subsequent STORM imaging.
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on high-precision glass coverslips (#1.5).
-
Fix cells with 3-4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Quench fixation with 0.1 M glycine or 50 mM NH₄Cl in PBS for 5 minutes.
-
Wash cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the Sulfo-Cy5-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells extensively with PBS.
-
-
Post-fixation (optional but recommended):
-
To further immobilize the antibodies, post-fix the cells with 2% paraformaldehyde in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
STORM Imaging:
-
Mount the coverslip on a microscope slide with a small volume of freshly prepared STORM imaging buffer.
-
Seal the coverslip to prevent buffer evaporation and oxygen re-entry.
-
Proceed with image acquisition on a STORM-equipped microscope. Use a 647 nm laser for excitation and a lower power 405 nm laser for reactivation if needed. Acquire a time series of thousands of frames to capture the blinking events.
-
Visualizations
References
Sulfo-Cy5 Amine for Single-Molecule Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 amine is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for single-molecule imaging applications.[1][2] Its exceptional photostability, high quantum yield, and bright fluorescence make it an ideal candidate for visualizing individual biomolecules and their dynamic interactions.[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[1][2] The primary amine group allows for covalent conjugation to biomolecules, such as proteins, through their carboxyl groups. This document provides detailed application notes and experimental protocols for the use of this compound in single-molecule imaging techniques, including single-particle tracking (SPT) and stochastic optical reconstruction microscopy (STORM).
Key Features and Applications
This compound offers several advantages for single-molecule imaging:
-
High Photostability: Enables long-term observation of single molecules before photobleaching, which is crucial for tracking slow biological processes.
-
Bright Fluorescence: The high extinction coefficient and quantum yield of the Cy5 core structure result in a high photon output, leading to improved signal-to-noise ratios and localization precision in super-resolution microscopy.
-
Water Solubility: The sulfonate groups render the dye highly soluble in aqueous buffers, simplifying labeling procedures and minimizing non-specific binding to cellular membranes.
-
Versatile Conjugation: The primary amine handle allows for straightforward covalent attachment to carboxyl groups on target biomolecules using standard EDC/NHS chemistry.
-
Far-Red Emission: Emission in the far-red region of the spectrum minimizes autofluorescence from cellular components, enhancing image contrast.
These properties make this compound a versatile probe for a range of single-molecule applications, including:
-
Single-Particle Tracking (SPT): Tracking the movement of individual proteins or other molecules in living cells to study their diffusion dynamics, interactions, and localization.
-
Stochastic Optical Reconstruction Microscopy (STORM): A super-resolution imaging technique that relies on the photoswitching of individual fluorophores to reconstruct images with sub-diffraction-limit resolution. Cy5 and its derivatives are well-suited for STORM due to their ability to blink in the presence of specific imaging buffers.
-
Single-Molecule Förster Resonance Energy Transfer (smFRET): As an acceptor fluorophore in smFRET experiments to measure intramolecular distances and conformational changes in biomolecules.
Quantitative Photophysical Properties
The photophysical parameters of cyanine dyes like Sulfo-Cy5 are crucial for the design and interpretation of single-molecule experiments. The following table summarizes key quantitative data for Cy5 and its close analog, Alexa Fluor 647, which can be used as a reference for this compound in single-molecule applications.
| Parameter | Cy5 | Alexa Fluor 647 | Reference Imaging Conditions |
| Excitation Maximum (nm) | ~649 | ~650 | Aqueous Buffer |
| Emission Maximum (nm) | ~670 | ~665 | Aqueous Buffer |
| Quantum Yield | ~0.2 | ~0.33 | Aqueous Buffer |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | Aqueous Buffer |
| Fluorescence Lifetime (ns) | ~1.0 | ~1.0 | Aqueous Buffer |
| Typical Photon Count per Switching Event (STORM) | 4254 - 5873 | 3823 - 5202 | Thiol-containing STORM buffer |
| On-Time (ms) in STORM | Varies with buffer and laser power | Varies with buffer and laser power | Thiol-containing STORM buffer |
| Off-Time (s) in STORM | Varies with buffer and laser power | Varies with buffer and laser power | Thiol-containing STORM buffer |
| Duty Cycle (STORM) | Low (favorable for STORM) | Low (favorable for STORM) | Thiol-containing STORM buffer |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound via EDC/NHS Chemistry
This protocol describes the covalent conjugation of this compound to carboxyl groups on a target protein using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Materials:
-
Protein of interest (in a carboxyl- and amine-free buffer, e.g., MES or HEPES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines or carboxylates.
-
-
Activation of Protein Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature.
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in anhydrous DMSO or Activation Buffer immediately before use.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Equilibrate a desalting column with Coupling Buffer.
-
Apply the reaction mixture to the desalting column to remove excess EDC and Sulfo-NHS. Collect the protein-containing fractions.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Quenching of Unreacted Dye:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature to quench any unreacted Sulfo-NHS esters on the protein and any remaining reactive dye.
-
-
Purification of the Labeled Protein:
-
Remove unconjugated this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
For higher purity, size-exclusion or ion-exchange chromatography can be performed.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Sulfo-Cy5).
-
DOT Diagram for Protein Labeling Workflow:
Protocol 2: Single-Particle Tracking (SPT) in Live Cells
This protocol provides a general framework for performing SPT of this compound-labeled proteins on the surface of living cells.
Materials:
-
Live cells expressing the protein of interest with an extracellular domain containing accessible carboxyl groups.
-
This compound-labeled protein (from Protocol 1, if labeling a purified ligand) or direct labeling of cell surface proteins.
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES).
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a ~640 nm laser and an EMCCD or sCMOS camera.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for TIRF microscopy 24-48 hours prior to imaging.
-
Ensure cells are at an appropriate confluency (e.g., 50-70%) for imaging individual cells.
-
-
Labeling of Cell Surface Proteins:
-
If using a labeled ligand, incubate the cells with a low concentration (pM to nM range) of the this compound-labeled protein in imaging medium for a duration sufficient to achieve sparse labeling.
-
If directly labeling cell surface proteins, follow a modified version of Protocol 1, ensuring all steps are performed in physiologically compatible buffers and at appropriate temperatures to maintain cell viability.
-
-
Imaging Setup:
-
Mount the dish on the TIRF microscope.
-
Set the laser power to a low level to minimize phototoxicity and photobleaching.
-
Adjust the TIRF angle to achieve optimal signal-to-noise for molecules at the cell surface.
-
Set the camera acquisition parameters (e.g., exposure time of 10-50 ms) to capture the desired temporal resolution of molecular motion.
-
-
Data Acquisition:
-
Acquire a time-lapse series of images (typically thousands of frames) to capture the trajectories of individual fluorescent spots.
-
-
Data Analysis:
-
Use appropriate SPT software to detect and localize individual particles in each frame and link them into trajectories.
-
Analyze the trajectories to calculate parameters such as mean squared displacement (MSD), diffusion coefficients, and confinement ratios.
-
DOT Diagram for Single-Particle Tracking Workflow:
Protocol 3: Stochastic Optical Reconstruction Microscopy (STORM)
This protocol outlines the steps for performing dSTORM (direct STORM) imaging of fixed cells labeled with this compound.
Materials:
-
Fixed cells labeled with this compound (e.g., via immunofluorescence).
-
STORM imaging buffer:
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
-
Buffer B: Buffer A with 10% (w/v) glucose.
-
GLOX solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL Buffer A.
-
Thiol: 1 M β-mercaptoethanol (BME) or mercaptoethylamine (MEA).
-
-
STORM-capable microscope with high-power ~640 nm and ~405 nm lasers.
Procedure:
-
Sample Preparation:
-
Prepare and fix cells on coverslips.
-
Perform immunolabeling using a primary antibody against the target protein and a secondary antibody conjugated to this compound (or a dye with similar properties).
-
Mount the coverslip on a microscope slide with a small amount of STORM imaging buffer.
-
-
STORM Imaging Buffer Preparation (prepare fresh):
-
For a final volume of 700 µL, mix:
-
623 µL of Buffer B
-
70 µL of 1 M MEA (or 7 µL of BME)
-
7 µL of GLOX solution
-
-
The buffer should be used within a few hours.
-
-
Imaging:
-
Place the sample on the microscope.
-
Illuminate the sample with the 640 nm laser at high power to induce photoswitching of the this compound molecules into a dark state.
-
Use the 405 nm laser at a low, continuous power to reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.
-
Acquire a long series of images (typically 10,000-100,000 frames) with short exposure times (e.g., 10-30 ms).
-
-
Data Analysis:
-
Process the raw image data with STORM analysis software to:
-
Localize the centroid of each individual blinking event with high precision.
-
Reconstruct a super-resolution image from the accumulated localizations.
-
-
DOT Diagram for STORM Imaging Workflow:
Signaling Pathway Visualization
The following is an example of how Graphviz can be used to visualize a generic signaling pathway that could be studied using single-molecule imaging with this compound.
DOT Diagram for a Generic Kinase Cascade:
Conclusion
This compound is a highly effective and versatile fluorescent probe for single-molecule imaging. Its excellent photophysical properties and water solubility make it a valuable tool for researchers in various fields, including cell biology, biophysics, and drug discovery. The protocols and data presented in this document provide a comprehensive guide for the successful application of this compound in single-particle tracking and STORM experiments. With careful experimental design and data analysis, this compound can provide unprecedented insights into the dynamics and organization of biomolecules at the single-molecule level.
References
Application Note: Optimal Buffer Conditions for Sulfo-Cy5 Amine Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-Cy5 N-hydroxysuccinimide (NHS) ester is a water-soluble, amine-reactive fluorescent dye widely used for the covalent labeling of proteins, peptides, and other biomolecules. The reaction involves the formation of a stable amide bond between the NHS ester and primary amines (e.g., the ε-amino group of lysine residues) on the target molecule.[1][2] Achieving optimal labeling efficiency and a desired degree of labeling (DOL) is critically dependent on the reaction buffer conditions. This application note provides a detailed guide to selecting the optimal buffer system and outlines a comprehensive protocol for successful conjugation.
The efficiency of the labeling reaction is influenced by several key factors, including pH, buffer composition, dye-to-protein ratio, and temperature.[1] A slightly alkaline pH is necessary to ensure that the primary amine groups are deprotonated and thus sufficiently nucleophilic to react with the NHS ester.[1][3] However, at excessively high pH, the hydrolysis of the NHS ester is accelerated, which reduces the labeling yield.
Critical Parameters for Optimal Labeling
Successful labeling with Sulfo-Cy5 NHS ester requires careful optimization of several parameters. The following tables summarize the key conditions derived from established protocols.
Table 1: Buffer Composition and pH
The choice of buffer and its pH is the most critical factor for efficient amine labeling.
| Parameter | Recommendation | Rationale & Notes |
| Optimal pH Range | 8.0 - 9.0 | Balances amine reactivity and NHS ester stability. The reaction is strongly pH-dependent. |
| Recommended pH | 8.3 - 8.5 | Widely cited as the optimal pH for maximizing conjugation yield. |
| Recommended Buffers | 0.1 M Sodium Bicarbonate0.1 M Sodium Borate0.1 M Phosphate Buffer | These buffers provide stable pH control in the optimal range without interfering with the reaction. |
| Incompatible Buffers | Tris-based buffers (e.g., TBS)Glycine-containing buffers | These buffers contain primary amines that compete with the target molecule for reaction with the Sulfo-Cy5 NHS ester, significantly reducing labeling efficiency. |
| Other Contaminants | Ammonium salts (e.g., ammonium sulfate)Sodium Azide, BSA, Gelatin | Must be removed prior to labeling via dialysis or buffer exchange, as they interfere with the reaction. |
Table 2: Reaction Parameters
| Parameter | Recommendation | Rationale & Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve reaction kinetics. Labeling efficiency is significantly reduced at concentrations below 2 mg/mL. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | This ratio must be empirically determined for each protein to achieve the desired Degree of Labeling (DOL). |
| Degree of Labeling (DOL) | Optimal for antibodies: 2 - 10 | Over-labeling can lead to protein precipitation and loss of biological activity, while under-labeling reduces sensitivity. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and dye/protein stability. |
| Incubation Time | 1 - 2 hours | Sufficient for the reaction to proceed to completion. Alternatively, the reaction can be performed overnight at 4°C. |
| Dye Solvent | Anhydrous DMSO or DMF | Although Sulfo-Cy5 is water-soluble, dissolving the dye in a small amount of organic solvent first ensures it is fully solubilized before adding to the aqueous protein solution. |
Experimental Workflow and Protocols
Diagram: Sulfo-Cy5 Amine Labeling Workflow
The following diagram illustrates the general workflow for labeling a protein with Sulfo-Cy5 NHS ester.
Caption: General workflow for protein conjugation with Sulfo-Cy5 NHS ester.
Protocol 1: Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Adjustments may be necessary for other proteins.
Materials:
-
Protein (1 mg at 2-10 mg/mL)
-
Sulfo-Cy5 NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25 spin column)
-
Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3). Ensure the final protein concentration is at least 2 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform dialysis or use a desalting column to exchange it into the Reaction Buffer.
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For example, dissolve ~0.85 mg of Sulfo-Cy5 NHS ester (MW ~848 g/mol ) in 100 µL of DMSO. Vortex briefly to ensure it is fully dissolved.
-
This dye solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the volume of dye stock solution needed for the desired molar excess. For a 10:1 dye:protein molar ratio for 1 mg of IgG:
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of Dye needed = 6.67 nmol * 10 = 66.7 nmol
-
Volume of 10 mM Dye Stock = (66.7 nmol) / (10,000 nmol/mL) = 6.67 µL
-
-
While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with Elution Buffer (PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Centrifuge the column (if using a spin column) or collect fractions (if using gravity flow). The first colored fraction to elute will be the labeled protein, while the unconjugated dye will be retained on the column and elute later.
-
-
Characterization and Storage:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in the appendix.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.
-
Application: Using Labeled Antibodies in Immunoassays
Sulfo-Cy5 labeled biomolecules are frequently used in fluorescence-based applications. The diagram below shows a simplified example of how a Sulfo-Cy5 labeled antibody can be used to detect a cell surface receptor in a cancer cell signaling context.
Caption: Use of a Sulfo-Cy5 labeled antibody to detect a cell surface receptor.
Appendix
Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure Absorbance:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~650 nm for Sulfo-Cy5).
-
-
Calculate Protein Concentration: A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Sulfo-Cy5, this is approximately 0.05.
-
Protein Conc. (M) = [A₂₈₀ - (A_max * CF)] / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
References
Application Notes: Sulfo-Cy5 in Click Chemistry for Bioconjugation and Drug Development
Introduction
Sulfo-Cy5 is a water-soluble, far-red fluorescent dye widely utilized in biological research and drug development.[1][2] Its key advantages include bright fluorescence, high photostability, and low autofluorescence from biological samples in the far-red spectrum.[1][2] The inclusion of sulfonate groups significantly enhances its water solubility, making it ideal for labeling sensitive biomolecules like proteins and peptides directly in aqueous buffers without the need for organic co-solvents, which can cause denaturation.[3]
While "Sulfo-Cy5 amine" itself is a versatile reagent for conjugation to molecules with electrophilic groups (e.g., carboxylic acids, activated esters), its application in "click chemistry" typically involves derivatives where the amine is replaced by a bioorthogonal functional group such as an azide, alkyne, or strained cyclooctyne. Click chemistry refers to a class of reactions that are rapid, specific, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. These characteristics make click chemistry an invaluable tool for drug discovery, diagnostics, and targeted drug delivery.
This document provides an overview of Sulfo-Cy5 derivatives used in click chemistry and detailed protocols for their application.
Data Presentation: Properties of Sulfo-Cy5 Derivatives
The selection of a specific Sulfo-Cy5 derivative depends on the target molecule's functional groups and the desired reaction chemistry. The tables below summarize the key properties of common Sulfo-Cy5 reagents used in bioconjugation.
Table 1: Spectroscopic Properties of Sulfo-Cy5 Derivatives
| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Spectrally Similar Dyes |
| This compound | 646 | 662 | 271,000 | 0.28 | Alexa Fluor® 647, DyLight® 649 |
| Sulfo-Cy5 Azide | 647 - 648 | 655 - 671 | 250,000 | Not Specified | Alexa Fluor® 647, DyLight® 649 |
| Sulfo-Cy5 DBCO | 646 - 648 | 655 - 671 | 250,000 - 251,000 | Not Specified | Alexa Fluor® 647, CF® 647 Dye |
| Sulfo-Cy5 TCO | 647 | 655 | 250,000 | Not Specified | Not Specified |
| Sulfo-Cy5 NHS Ester | ~651 | ~670 | Not Specified | Not Specified | Cy5®, DyLight 649 |
| Sulfo-Cy5.5 Azide | 678 | 694 | 190,000 | Not Specified | Cy5.5® fluorophore |
Table 2: Molecular and Physical Properties of Sulfo-Cy5 Derivatives
| Derivative Name | Molecular Weight ( g/mol ) | Chemical Formula | Purity | Solubility | Storage Conditions |
| This compound | 741 | C₃₈H₅₂N₄O₇S₂ | ≥95% | Water, DMF, DMSO, Alcohols | -20°C, protect from light |
| Sulfo-Cy5 Azide | 833 | C₃₇H₄₈N₆O₁₀S₃ | ≥95% | Water, DMSO, DMF, DCM | -20°C |
| Sulfo-Cy5 DBCO | 1009.22 | C₅₂H₅₆N₄O₁₁S₃ | ≥90-95% | Water, DMF, DMSO | -20°C |
| Sulfo-Cy5 TCO | 959.2 | C₄₆H₆₂N₄O₁₂S₃ | ≥95-96% | Water, DMSO, DMF, DCM | -20°C |
| Sulfo-Cy5 NHS Ester | Not Specified | Not Specified | Not Specified | Aqueous buffers, DMSO | < -15°C, desiccated |
| Sulfo-Cy5.5 Azide | 999.2 | C₄₄H₅₀N₆O₁₃S₄ | ≥90% | Water, DMSO, DMF, DCM | -20°C, protect from light |
Click Chemistry Applications and Workflows
Click chemistry enables the precise attachment of Sulfo-Cy5 to biomolecules. The two most common copper-free click reactions used in biological systems are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free reaction between a cyclooctyne (like DBCO) and an azide. This is highly advantageous for in vivo studies or for labeling sensitive proteins where copper catalysts could be toxic or disruptive. The workflow involves two steps: first, introducing an azide handle onto a target biomolecule, and second, reacting it with a DBCO-functionalized Sulfo-Cy5.
Caption: Workflow for SPAAC labeling using Sulfo-Cy5 DBCO.
Inverse-Electron-Demand Diels-Alder (iEDDA)
The iEDDA reaction between a tetrazine and a trans-cyclooctene (TCO) is the fastest known bioorthogonal click reaction. This makes it exceptionally well-suited for applications requiring rapid labeling, such as live-cell imaging or pre-targeted in vivo imaging. The workflow is analogous to SPAAC, involving the introduction of a tetrazine or TCO handle onto the biomolecule followed by reaction with the Sulfo-Cy5-TCO conjugate.
Caption: Workflow for iEDDA labeling using Sulfo-Cy5 TCO.
Experimental Protocols
The following protocols provide detailed methodologies for labeling biomolecules with Sulfo-Cy5 derivatives.
Protocol 1: Direct Amine Labeling of Antibodies with Sulfo-Cy5 NHS Ester
This protocol describes the covalent labeling of primary amines (e.g., lysine residues) on an antibody with Sulfo-Cy5 NHS Ester. This is a fundamental method for creating fluorescently labeled antibodies for use in applications like flow cytometry, immunofluorescence, and ELISA.
Caption: Experimental workflow for protein amine labeling.
Materials:
-
Antibody or protein of interest (>2 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4).
-
Sulfo-Cy5 NHS Ester.
-
Anhydrous dimethylsulfoxide (DMSO).
-
Reaction Buffer: 1 M sodium bicarbonate, pH ~9.0.
-
Purification column (e.g., Sephadex G-25).
-
Storage Buffer (e.g., PBS, pH 7.2-7.4).
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine must be removed by dialysis against PBS.
-
Adjust the pH of the protein solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate. The final protein concentration should ideally be >2 mg/mL.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo-Cy5 NHS Ester in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution. This solution should be used promptly.
-
-
Run the Conjugation Reaction:
-
The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 15:1 is common.
-
Add the calculated volume of the 10 mM dye stock solution to the pH-adjusted protein solution while gently vortexing. Ensure the final concentration of DMSO is less than 10% of the total reaction volume.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Load the reaction mixture onto the column. The first colored band to elute is the antibody-dye conjugate. Collect this fraction.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Sulfo-Cy5).
-
The optimal DOL for most antibodies is between 2 and 10. Over-labeling can lead to protein precipitation or loss of function.
-
-
Storage:
-
Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA) and store in aliquots at -20°C or -80°C.
-
Protocol 2: Two-Step Labeling of a Protein via Copper-Free Click Chemistry (SPAAC)
This protocol outlines a two-step procedure to label a protein first with an azide group and then with Sulfo-Cy5 DBCO. This method is ideal for situations where direct NHS-ester labeling might interfere with the protein's active site or when precise, site-specific labeling is desired (if the azide is introduced at a specific location).
Part A: Introduction of Azide Moiety
Materials:
-
Protein of interest (in PBS, pH 7.2-7.4).
-
Azide-PEG4-NHS Ester or similar amine-reactive azide linker.
-
Reaction Buffer: 1 M sodium bicarbonate, pH ~9.0.
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Prepare Protein and Reaction: Follow steps 1 and 3 from Protocol 1, substituting the Sulfo-Cy5 NHS Ester with the Azide-NHS Ester. Use a molar excess (e.g., 10-20 fold) of the azide linker.
-
Purify Azide-Modified Protein: It is critical to remove all unreacted Azide-NHS Ester. Purify the reaction mixture using a gel filtration column as described in step 4 of Protocol 1. The purified protein now contains reactive azide groups.
Part B: Click Reaction with Sulfo-Cy5 DBCO
Materials:
-
Azide-modified protein (from Part A).
-
Sulfo-Cy5 DBCO.
-
Anhydrous DMSO or water.
Procedure:
-
Prepare Sulfo-Cy5 DBCO Solution: Dissolve Sulfo-Cy5 DBCO in water or DMSO to a concentration of 1-10 mM.
-
Run the Click Reaction:
-
Add the Sulfo-Cy5 DBCO solution to the azide-modified protein. A 2-5 fold molar excess of the DBCO reagent over the protein is a good starting point.
-
The reaction is copper-free and proceeds readily in aqueous buffers.
-
Incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by fluorescence.
-
-
Purify the Final Conjugate: Remove the unreacted Sulfo-Cy5 DBCO by running the mixture through another gel filtration column.
-
Characterize and Store: Characterize the final conjugate and store as described in Protocol 1.
Protocol 3: Flow Cytometry Staining of Cells with a Sulfo-Cy5-Conjugated Antibody
This protocol provides a general procedure for staining suspended cells with a fluorescently labeled primary antibody for analysis by flow cytometry.
Materials:
-
Suspended cells (e.g., lymphocytes, cultured cell lines).
-
Sulfo-Cy5-conjugated primary antibody (prepared using Protocol 1 or 2).
-
Flow Cytometry Staining Buffer: PBS with 0.5% Bovine Serum Albumin (BSA) and 2 mM EDTA.
-
(Optional) Fc receptor blocking antibody.
-
FACS tubes.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10⁷ cells/mL.
-
-
Blocking (Optional):
-
To prevent non-specific binding, incubate cells with an Fc receptor blocking antibody for 10-15 minutes at room temperature.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each FACS tube.
-
Add the pre-titrated optimal amount of Sulfo-Cy5-conjugated primary antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube to wash away unbound antibody.
-
Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
Repeat the wash step one more time.
-
-
Final Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the cells on a flow cytometer equipped with a laser suitable for exciting Sulfo-Cy5 (e.g., 633 nm or 647 nm laser).
-
References
Calculating the Dye-to-Protein Ratio for Sulfo-Cy5 Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the accurate determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), for proteins conjugated with Sulfo-Cy5 amine. Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye ideal for a variety of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] The amine group on Sulfo-Cy5 allows for its covalent attachment to carboxyl groups on proteins, typically mediated by a carbodiimide activator such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2]
Accurate calculation of the DOL is critical for ensuring the quality, consistency, and optimal performance of fluorescently labeled protein conjugates. An optimal DOL ensures a strong fluorescent signal without compromising the biological activity of the protein due to over-labeling. These protocols will guide researchers through the labeling process and the subsequent spectrophotometric analysis required to determine the precise DOL.
Quantitative Data Summary
For accurate calculation of the dye-to-protein ratio, the following quantitative data for this compound and the protein of interest are required.
| Parameter | This compound | Protein (Example: IgG) |
| Molecular Weight (MW) | ~741 g/mol [2] | ~150,000 g/mol |
| Maximum Absorption Wavelength (λmax) | ~646 nm[3] | ~280 nm |
| Molar Extinction Coefficient (ε) at λmax | 271,000 M⁻¹cm⁻¹ | Protein-specific (e.g., 210,000 M⁻¹cm⁻¹ for IgG) |
| Correction Factor at 280 nm (CF280) | 0.04 | Not Applicable |
Experimental Protocols
Part 1: Protein Preparation
-
Buffer Selection: The protein to be labeled must be in an amine-free and carboxyl-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer, at a slightly acidic pH (e.g., pH 4.5-6.0) for the activation step. Phosphate-buffered saline (PBS) can be used for the conjugation step. Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction and must be avoided.
-
Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Protein Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.
Part 2: Labeling of Protein with this compound
This protocol utilizes a two-step reaction involving the activation of the protein's carboxyl groups with EDC and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by conjugation with this compound.
Reagents:
-
Protein solution (in MES buffer, pH 4.5-6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Activation of Protein:
-
To your protein solution, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Preparation of this compound:
-
Immediately prior to use, dissolve the this compound in an appropriate solvent (e.g., water, DMSO, or DMF) to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Adjust the pH of the activated protein solution to 7.2-7.5 by adding PBS.
-
Add the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound from the labeled protein using a desalting column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
Part 3: Calculation of the Dye-to-Protein Ratio (Degree of Labeling)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of this compound, ~646 nm (Amax).
-
Use a quartz cuvette with a 1 cm path length.
-
If the absorbance readings are outside the linear range of the spectrophotometer (typically 0.1 - 1.5), dilute the sample with a known volume of PBS and remember to account for the dilution factor in the calculations.
-
-
Calculations:
a. Calculate the molar concentration of the dye:
-
Amax = Absorbance of the conjugate at ~646 nm
-
ε_dye = Molar extinction coefficient of this compound (271,000 M⁻¹cm⁻¹)
-
path length = 1 cm
b. Calculate the corrected absorbance of the protein at 280 nm: The dye also absorbs light at 280 nm, so a correction must be made to the A280 reading.
-
A280 = Absorbance of the conjugate at 280 nm
-
Amax = Absorbance of the conjugate at ~646 nm
-
CF280 = Correction factor for this compound at 280 nm (0.04)
c. Calculate the molar concentration of the protein:
-
Corrected A280 = The value calculated in the previous step
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (this is specific to your protein)
-
path length = 1 cm
d. Calculate the Degree of Labeling (DOL):
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for labeling proteins with this compound and calculating the DOL.
Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated labeling of proteins with this compound.
References
Sulfo-Cy5 Amine for Western Blot Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering significant advantages over traditional chemiluminescent and colorimetric methods.[1][2] Key benefits include a wider linear dynamic range, higher signal stability, and the capability for multiplexing, allowing for the simultaneous detection of multiple proteins on a single blot.[3][4] Sulfo-Cy5, a water-soluble, far-red fluorescent dye, is an excellent candidate for fluorescent Western blotting.[5] Its emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio. This document provides detailed application notes and protocols for the use of Sulfo-Cy5 amine in Western blot analysis, from antibody conjugation to final detection and data analysis.
This compound itself is not directly reactive with proteins. For covalent attachment to antibodies, it is typically activated to an amine-reactive derivative, most commonly a succinimidyl ester (Sulfo-Cy5 NHS ester), which readily reacts with primary amines (e.g., lysine residues) on the antibody.
Properties of Sulfo-Cy5
The spectral properties of Sulfo-Cy5 make it well-suited for biological imaging and Western blot analysis.
| Property | Value | Reference |
| Excitation Maximum | ~646 nm | |
| Emission Maximum | ~662 nm | |
| Solubility | High in aqueous solutions | |
| Recommended Laser Line | 633 nm or 647 nm |
Experimental Protocols
Part 1: Conjugation of Sulfo-Cy5 NHS Ester to Secondary Antibodies
This protocol describes the covalent labeling of a secondary antibody with Sulfo-Cy5 NHS ester. The amine group of Sulfo-Cy5 is typically converted to a more reactive NHS ester for efficient conjugation to the primary amines of antibodies.
Materials:
-
Secondary Antibody (e.g., Goat anti-Rabbit IgG) at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., PBS).
-
Sulfo-Cy5 NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Desalting spin column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into 1X PBS, pH 7.2-7.4. The presence of buffers containing primary amines like Tris or glycine will interfere with the conjugation reaction.
-
Adjust the antibody solution to a concentration of 2-10 mg/mL for optimal labeling efficiency.
-
Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final pH of 8.5 ± 0.5. A common starting point is to add 1/10th volume of 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of a 10:1 to 20:1 molar ratio is recommended.
-
Add the calculated volume of the Sulfo-Cy5 NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.
-
-
Purification of the Labeled Antibody:
-
Prepare a desalting spin column according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the top of the column.
-
Centrifuge the column to separate the labeled antibody from the unconjugated dye. The labeled antibody will be in the eluate.
-
Store the purified Sulfo-Cy5 labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.
-
The DOL is the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 10.
-
Part 2: Fluorescent Western Blotting Protocol
This protocol outlines the steps for performing a Western blot using a Sulfo-Cy5 labeled secondary antibody.
Materials:
-
PVDF or low-fluorescence nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST). Note: Milk-based blockers may not be suitable for all targets and can sometimes increase background fluorescence.
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary antibody (specific to the protein of interest)
-
Sulfo-Cy5 labeled secondary antibody (from Part 1)
-
Fluorescent imaging system with appropriate excitation and emission filters for Cy5.
Procedure:
-
Protein Gel Electrophoresis and Transfer:
-
Separate your protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or low-fluorescence nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Membrane Blocking:
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended or empirically determined optimal concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Discard the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the Sulfo-Cy5 labeled secondary antibody in blocking buffer. A typical starting dilution is 1:5,000 to 1:25,000, but this should be optimized.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Final Washes:
-
Discard the secondary antibody solution.
-
Wash the membrane three to five times for 5-10 minutes each with TBST, protected from light.
-
-
Imaging:
-
Drain the excess wash buffer from the membrane. The membrane can be imaged wet or after drying.
-
Image the blot using a fluorescent imager equipped with a laser or light source capable of exciting Sulfo-Cy5 (e.g., ~635 nm) and a filter to detect its emission (~670 nm).
-
Data Presentation and Quantitative Analysis
A key advantage of fluorescent Western blotting is its suitability for quantitative analysis. The signal generated is directly proportional to the amount of protein over a wide dynamic range. For accurate quantification, it is essential to ensure that the signal from both the protein of interest and the loading control fall within the linear range of detection.
Example Table for Antibody Dilution Optimization
| Primary Antibody Dilution | Secondary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:500 | 1:10,000 | 8500 | 1200 | 7.1 |
| 1:1000 | 1:10,000 | 6200 | 800 | 7.8 |
| 1:2000 | 1:10,000 | 4500 | 500 | 9.0 |
| 1:5000 | 1:10,000 | 2100 | 450 | 4.7 |
This table presents illustrative data. Optimal dilutions must be determined experimentally for each antibody and antigen pair.
Example Table for Quantitative Analysis of Protein Expression
| Sample | Target Protein Signal | Loading Control Signal | Normalized Target Protein Signal | Fold Change vs. Control |
| Control | 4350 | 5100 | 0.85 | 1.00 |
| Treatment 1 | 2100 | 5050 | 0.42 | 0.49 |
| Treatment 2 | 8800 | 5150 | 1.71 | 2.01 |
This table presents illustrative data. Normalization is performed by dividing the target protein signal by the loading control signal for each lane.
Mandatory Visualizations
Experimental Workflow for Fluorescent Western Blotting
References
In Vivo Imaging Protocol Using Sulfo-Cy5 Amine: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 amine is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biomedical research for in vivo imaging.[1] Its favorable spectral properties, including an excitation maximum around 646-650 nm and an emission maximum around 662-670 nm, fall within the NIR window (700-900 nm), where light penetration through biological tissues is maximal and autofluorescence is minimal.[1][2] These characteristics enable high signal-to-background ratios and deep tissue imaging, making Sulfo-Cy5 an ideal candidate for non-invasive monitoring of biological processes in living animals.[1]
This document provides detailed application notes and protocols for the use of this compound in in vivo imaging studies. It covers the conjugation of Sulfo-Cy5 to biomolecules, particularly proteins and peptides, as well as a comprehensive guide to performing in vivo imaging experiments in mouse models.
Chemical Properties and Handling
Sulfo-Cy5 is a sulfonated cyanine dye, which imparts excellent water solubility, a key advantage for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein stability.[3] For covalent labeling of biomolecules, the amine-reactive N-hydroxysuccinimide (NHS) ester form of Sulfo-Cy5 is commonly used. This form readily reacts with primary amines on proteins (e.g., the epsilon-amino group of lysine residues) and other biomolecules to form stable amide bonds.
Storage and Handling:
-
Sulfo-Cy5 NHS ester: Store at -20°C, desiccated and protected from light.
-
Stock solutions: Prepare fresh in anhydrous DMSO or DMF. Aliquot and store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: Conjugation of Sulfo-Cy5 NHS Ester to Proteins
This protocol describes a general method for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
Sulfo-Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar excess of the dye is required, typically ranging from 5:1 to 20:1 (dye:protein). An 8-10 fold molar excess is a good starting point for mono-labeling.
-
Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5). The optimal DOL for most antibodies is between 2 and 10.
-
In Vivo Imaging Applications
Sulfo-Cy5 labeled biomolecules are extensively used to visualize and quantify biological processes in vivo. Key applications include:
-
Cancer Research: Imaging tumor vasculature, assessing tumor burden, and evaluating the targeting efficiency of antibody-drug conjugates (ADCs).
-
Drug Development: Studying the pharmacokinetics and biodistribution of novel therapeutics.
-
Neuroscience: Imaging amyloid-beta plaques in animal models of Alzheimer's disease.
-
Immunology: Tracking the migration and activation of immune cells.
Protocol 2: In Vivo Imaging in a Mouse Model
This protocol provides a general workflow for in vivo fluorescence imaging of Sulfo-Cy5 labeled probes in mice.
Animal Models:
-
Immunocompromised mice (e.g., nude mice) are commonly used for xenograft tumor models.
-
The choice of animal model will depend on the specific research question.
Materials:
-
Sulfo-Cy5 labeled probe
-
Sterile PBS or other appropriate vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate filters for Cy5.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
If necessary, shave the area of interest to reduce light scattering and absorption by fur.
-
-
Probe Administration:
-
Administer the Sulfo-Cy5 labeled probe via the desired route. Intravenous (tail vein) injection is common for systemic delivery.
-
The dosage will vary depending on the probe and target, but a range of 0.5 to 10 mg/kg is a typical starting point for antibodies and larger molecules. For peptides and small molecules, doses in the nmol range are often used.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
Imaging Parameters:
-
Excitation Filter: ~630-650 nm
-
Emission Filter: ~670-700 nm
-
Exposure Time: Adjust to achieve a good signal-to-noise ratio without saturation.
-
-
-
Ex Vivo Imaging (Optional):
-
At the end of the in vivo imaging study, euthanize the mouse.
-
Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs).
-
Image the excised organs to confirm the in vivo signal and obtain more precise localization data.
-
Data Presentation
Quantitative data from in vivo imaging studies should be summarized for clear interpretation and comparison.
Table 1: Representative Biodistribution of a Sulfo-Cy5 Labeled Peptide in a Tumor-Bearing Mouse Model.
| Organ | Fluorescence Intensity (% Injected Dose/gram) |
| Tumor | Varies with targeting ligand |
| Liver | High |
| Kidneys | High |
| Spleen | Moderate |
| Lungs | Low |
| Heart | Low |
| Brain | Very Low |
Note: This table provides a generalized representation. The actual biodistribution will be highly dependent on the specific properties of the labeled molecule (e.g., size, charge, and targeting moiety). A study using a Sulfo-Cy5 labeled peptide showed strong fluorescence in the intestines, liver, and kidneys, with detectable fluorescence in the tumor and lungs.
Table 2: Pharmacokinetic Parameters of a Sulfo-Cy5 Labeled Peptide in Mice.
| Parameter | Value |
| Half-life (t½) | Dependent on the conjugated molecule |
| Clearance | Primarily renal and hepatic |
| Volume of Distribution | Dependent on tissue permeability |
Note: The pharmacokinetics are highly influenced by the nature of the conjugated biomolecule. For example, peptides are often rapidly cleared, while larger proteins like antibodies have longer circulation times. One study showed that both Cy5 and Sulfo-Cy5 labeled peptides were rapidly digested in mouse plasma within 10 minutes.
Visualizations
Diagram 1: Experimental Workflow for In Vivo Imaging.
References
Application Notes and Protocols for Cell Surface Protein Labeling with Sulfo-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to labeling cell surface proteins on live cells using Sulfo-Cy5, a bright, far-red fluorescent dye. The protocols and data presented are intended to assist researchers in designing, executing, and interpreting experiments for various applications, including flow cytometry, fluorescence microscopy, and proteomic analysis.
Introduction
Sulfo-Cy5 is a water-soluble, amine-reactive fluorescent dye ideal for labeling cell surface proteins on living cells. Its sulfonate groups render the molecule membrane-impermeable, ensuring that only proteins with extracellular domains are labeled.[1] The dye's far-red emission minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[2] For labeling primary amines on proteins (e.g., lysine residues), the N-hydroxysuccinimide (NHS) ester form of Sulfo-Cy5 is commonly used due to its high reactivity and ability to form stable amide bonds.[3]
Key Features of Sulfo-Cy5 NHS Ester:
-
High Water Solubility: Eliminates the need for organic solvents that can be harmful to cells.[]
-
Membrane Impermeability: Restricts labeling to cell surface proteins.[1]
-
Bright Far-Red Fluorescence: Provides excellent sensitivity and low background.
-
Amine-Reactivity: Efficiently labels primary amines on proteins.
-
Photostability: Allows for longer exposure times during imaging.
Data Presentation
The following tables summarize typical quantitative data obtained from cell surface protein labeling experiments using Sulfo-Cy5 NHS Ester. Please note that these are representative examples, and actual results will vary depending on the cell type, experimental conditions, and instrumentation.
Table 1: Degree of Labeling (DOL) on Different Cell Lines
The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical parameter for ensuring reproducibility. The optimal DOL for most antibodies is between 2 and 10.
| Cell Line | Target Protein (Antibody) | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) |
| HeLa | EGFR | 10:1 | 4.2 |
| Jurkat | CD3 | 10:1 | 5.1 |
| A549 | Integrin α5 | 15:1 | 6.8 |
| MCF-7 | HER2 | 10:1 | 4.9 |
Table 2: Flow Cytometry Analysis of Sulfo-Cy5 Labeled Cells
Flow cytometry can be used to quantify the fluorescence intensity of labeled cells, providing a measure of the abundance of cell surface proteins.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Jurkat | Untreated | 8500 | 98% |
| Jurkat | T-cell Activator (PMA/Ionomycin) | 12500 | 99% |
| A549 | Untreated | 6200 | 95% |
| A549 | TGF-β (24h) | 9800 | 97% |
Experimental Protocols
Protocol 1: Live Cell Surface Protein Labeling for Microscopy and Flow Cytometry
This protocol describes the general procedure for labeling cell surface proteins on live, suspended cells with Sulfo-Cy5 NHS Ester.
Materials:
-
Sulfo-Cy5 NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (free of amines like Tris)
-
Cell culture medium
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Suspension cells of interest
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
Harvest cells and wash twice with ice-cold PBS to remove any residual media and serum.
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 107 cells/mL.
-
-
Dye Preparation:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-Cy5 NHS Ester in anhydrous DMSO.
-
Further dilute the stock solution in ice-cold PBS to the desired final labeling concentration (typically 0.1-0.5 mM).
-
-
Labeling Reaction:
-
Add the diluted Sulfo-Cy5 NHS Ester solution to the cell suspension.
-
Incubate for 15-30 minutes on ice or at 4°C, protected from light, with occasional gentle mixing.
-
-
Quenching and Washing:
-
Quench the reaction by adding a quenching buffer (e.g., PBS with 100 mM glycine or 1% BSA) and incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove any unreacted dye.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., FACS buffer for flow cytometry or imaging medium for microscopy).
-
Analyze the labeled cells promptly.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to determine the DOL of a purified Sulfo-Cy5 labeled protein (e.g., an antibody).
Materials:
-
Purified Sulfo-Cy5 labeled protein
-
PBS (pH 7.2-7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification:
-
Remove all unconjugated Sulfo-Cy5 NHS Ester from the labeling reaction using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax of Sulfo-Cy5).
-
-
Calculation:
-
Concentration of Sulfo-Cy5 (M):
-
Dye Concentration = Amax / (εdye * path length)
-
Where εdye for Sulfo-Cy5 is ~250,000 M-1cm-1.
-
-
Concentration of Protein (M):
-
Protein Concentration = [A280 - (Amax * CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Degree of Labeling (DOL):
-
DOL = Molar concentration of dye / Molar concentration of protein
-
-
Mandatory Visualizations
Caption: General workflow for cell surface protein labeling with Sulfo-Cy5.
Caption: Simplified RTK signaling pathway initiated at the cell surface.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient dye concentration | Optimize the Sulfo-Cy5 NHS Ester concentration. |
| Low protein expression | Confirm protein expression using a positive control. | |
| Inactive dye | Use a fresh stock of Sulfo-Cy5 NHS Ester. | |
| High background | Incomplete quenching | Ensure the quenching step is sufficient. |
| Insufficient washing | Increase the number and volume of washes. | |
| Cell death leading to intracellular labeling | Check cell viability before and after labeling. Perform labeling on ice to minimize endocytosis. | |
| Cell clumping | High cell density | Reduce the cell concentration during labeling. |
| Presence of dead cells | Remove dead cells before labeling (e.g., using a dead cell removal kit). | |
| Inconsistent results | Variation in cell number | Accurately count cells before each experiment. |
| Variation in dye preparation | Prepare fresh dye solutions for each experiment. | |
| Fluctuation in incubation time or temperature | Strictly adhere to the optimized protocol. |
References
Application Notes and Protocols for Sulfo-Cy5 Amine in FRET-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activity in biological systems. It allows for the measurement of distances between two fluorophores, a donor and an acceptor, in the range of 1-10 nanometers. When the donor and acceptor are in close proximity, non-radiative energy transfer occurs from the excited state donor to the acceptor. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's emission. Sulfo-Cy5 amine is a water-soluble and highly photostable far-red fluorescent dye that serves as an excellent acceptor in FRET pairs, commonly with a green or orange emitting dye like Cy3 as the donor.[1][2] Its amine-reactive nature allows for straightforward conjugation to biomolecules such as proteins and nucleic acids.[3] These application notes provide detailed protocols for using this compound in FRET-based assays to quantify protein-protein interactions.
Spectral Properties of the Cy3 and Sulfo-Cy5 FRET Pair
A common and effective FRET pair for this compound is Cy3 amine. The spectral overlap between the emission of Cy3 (the donor) and the excitation of Sulfo-Cy5 (the acceptor) is critical for efficient energy transfer.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Cy3 amine | 555 | 570 | 150,000 | 0.31[4] |
| This compound | 646 | 662 | 271,000 | 0.28[1] |
The Förster distance (R₀) for the Cy3-Cy5 pair, the distance at which FRET efficiency is 50%, is typically in the range of 5.0 to 6.0 nm, making it suitable for studying a wide range of biological interactions.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound and Cy3 Amine
This protocol describes the covalent labeling of a target protein with this compound (acceptor) and a binding partner with Cy3 amine (donor). The protocol assumes the use of amine-reactive N-hydroxysuccinimide (NHS) ester derivatives of these dyes for targeting primary amines (e.g., lysine residues) on the proteins.
Materials:
-
Purified proteins (Protein A and Protein B) in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL. Avoid buffers containing Tris or glycine.
-
Sulfo-Cy5 NHS ester
-
Cy3 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the purified proteins into an amine-free buffer like 1X PBS.
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-Cy5 NHS ester and Cy3 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solutions to 8.3-8.5 using the 1 M sodium bicarbonate buffer. This is the optimal pH for the NHS ester reaction with primary amines.
-
Slowly add the dissolved dye solution to the respective protein solutions while gently stirring. A common starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of Labeled Proteins:
-
Remove the unreacted dye by passing the labeling reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., 1X PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the respective dye (555 nm for Cy3 and 646 nm for Sulfo-Cy5).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where A_max is the absorbance at the dye's maximum absorbance wavelength, CF is the correction factor (A₂₈₀ of the dye / A_max of the dye; approximately 0.09 for Cy3 and 0.04 for Sulfo-Cy5), and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL:
-
DOL = (A_max × ε_protein) / [A₂₈₀ - (A_max × CF)] × ε_dye
-
-
An optimal DOL for most FRET applications is between 1 and 4 dye molecules per protein to avoid self-quenching.
Protein Labeling Workflow
Protocol 2: FRET-Based Protein-Protein Interaction Assay
This protocol describes how to measure the interaction between two proteins (Protein A and Protein B) labeled with Cy3 and Sulfo-Cy5, respectively, using a plate-based fluorometer.
Materials:
-
Cy3-labeled Protein A (Donor)
-
Sulfo-Cy5-labeled Protein B (Acceptor)
-
Assay Buffer (e.g., 1X PBS, pH 7.4)
-
Microplate reader with FRET capabilities
-
Black, low-volume 96- or 384-well plates
Procedure:
-
Assay Setup:
-
Prepare a solution of the Cy3-labeled donor protein (Protein A) at a fixed concentration in the assay buffer.
-
Prepare a serial dilution of the Sulfo-Cy5-labeled acceptor protein (Protein B) in the assay buffer.
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Prepare control wells:
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Donor only: Cy3-Protein A at the fixed concentration.
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Acceptor only: Sulfo-Cy5-Protein B at various concentrations from the serial dilution.
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Buffer only.
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In the experimental wells, mix the fixed concentration of Cy3-Protein A with each concentration of Sulfo-Cy5-Protein B.
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Incubate the plate at room temperature for a sufficient time to allow the protein-protein interaction to reach equilibrium (e.g., 30-60 minutes).
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Fluorescence Measurement:
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Set the excitation wavelength for the Cy3 donor (e.g., 540 nm).
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Measure the emission intensity at two wavelengths:
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Donor emission wavelength (e.g., 570 nm).
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Acceptor emission wavelength (e.g., 670 nm).
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For the acceptor-only control wells, excite at the Cy3 excitation wavelength to measure any direct excitation of the acceptor.
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-
Data Analysis and FRET Efficiency Calculation:
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Correct for Background: Subtract the fluorescence intensity of the buffer-only wells from all other readings.
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Correct for Donor Bleed-through and Acceptor Direct Excitation: The FRET signal is the sensitized emission of the acceptor. It needs to be corrected for spectral crosstalk. A simplified approach to calculate the FRET ratio is:
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FRET Ratio = (Intensity at Acceptor Emission) / (Intensity at Donor Emission)
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-
A more rigorous calculation of FRET efficiency (E) can be performed using the following equation:
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E = 1 - (I_DA / I_D)
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Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
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-
Plot the FRET efficiency or FRET ratio as a function of the acceptor concentration.
-
-
Determination of Binding Affinity (Kd):
-
The data from the titration experiment can be fitted to a saturation binding curve to determine the dissociation constant (Kd), which is the concentration of the acceptor at which 50% of the maximum FRET signal is observed.
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FRET-Based Assay Workflow
Application Example: Studying Kinase-Substrate Interaction
FRET can be employed to monitor the interaction between a kinase and its substrate, a key event in many signal transduction pathways. For example, Protein Kinase A (PKA) and its substrate Kemptide can be studied.
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Donor: PKA catalytic subunit labeled with Cy3 amine.
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Acceptor: Kemptide peptide synthesized with a primary amine and labeled with this compound.
Upon binding of the Cy5-Kemptide to the Cy3-PKA, an increase in FRET will be observed. The addition of ATP and subsequent phosphorylation of Kemptide may lead to its dissociation from the kinase, resulting in a decrease in the FRET signal, allowing for real-time monitoring of the enzymatic reaction.
Kinase-Substrate Interaction Pathway
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient reaction conditions. | Ensure the pH of the protein solution is between 8.3 and 8.5. Use freshly prepared dye stock solutions. Optimize the dye-to-protein molar ratio. |
| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer such as PBS before labeling. | |
| No or Low FRET Signal | The distance between the donor and acceptor is too large (>10 nm). | Confirm that the proteins are known to interact directly. The labeling sites may be too far apart on the protein surfaces. Consider alternative labeling strategies if the protein structures are known. |
| Incorrect filter sets in the fluorometer. | Verify that the excitation and emission filters are appropriate for the Cy3-Cy5 FRET pair. | |
| Low degree of labeling. | Re-evaluate the DOL and optimize the labeling protocol to achieve a DOL of 1-4. | |
| High Background Fluorescence | Unreacted free dye in the sample. | Ensure thorough purification of the labeled proteins to remove all unconjugated dye. |
| Autofluorescence from the sample or plate. | Use a buffer-only control to quantify background and subtract it from the data. Use non-binding labeled proteins as a negative control. | |
| Photobleaching | Excessive exposure to excitation light. | Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent in the assay buffer if possible for microscopy-based FRET. |
Conclusion
This compound is a versatile and robust acceptor fluorophore for FRET-based assays. When paired with a suitable donor such as Cy3 amine, it enables the sensitive and quantitative analysis of molecular interactions in real-time. The protocols provided here offer a framework for labeling biomolecules and performing FRET experiments to study protein-protein interactions. With careful optimization of labeling and assay conditions, FRET assays using this compound can provide valuable insights into a wide range of biological processes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sulfo-Cy5 Amine Labeling
Welcome to the technical support center for Sulfo-Cy5 amine labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during conjugation experiments with Sulfo-Cy5 NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound labeling efficiency is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common issue with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.
A. Reaction Conditions
The efficiency of the N-hydroxysuccinimide (NHS) ester reaction is highly dependent on the experimental conditions.
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pH: The reaction between a Sulfo-Cy5 NHS ester and a primary amine is strongly pH-dependent. The optimal pH range is typically 8.0-9.0.[1][2][3] At a lower pH, the primary amines on the protein are protonated and thus less available for reaction.[4][5] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction.
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Troubleshooting Steps:
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Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 8.0-9.0. Use a freshly calibrated pH meter to check.
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Adjust pH: If the pH is below 8.0, adjust it using a suitable buffer such as 1 M sodium bicarbonate.
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-
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Temperature and Incubation Time: Most labeling reactions are carried out at room temperature for 1-2 hours. If you suspect hydrolysis of the NHS ester is an issue, you can try performing the reaction at 4°C overnight to slow down the hydrolysis rate.
B. Buffer Composition
The choice of buffer is critical for a successful Sulfo-Cy5 NHS ester labeling reaction.
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Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions. These buffers will compete with the target protein for reaction with the Sulfo-Cy5 NHS ester, leading to significantly reduced labeling efficiency. Ammonium salts present in the protein solution will also interfere with the reaction.
-
Troubleshooting Steps:
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Use Amine-Free Buffers: Always use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer.
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Buffer Exchange: If your protein is in an incompatible buffer, perform dialysis or use a desalting column to exchange it into a suitable amine-free buffer before labeling.
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-
C. Protein/Target Molecule Properties
The characteristics of your target molecule can significantly impact the labeling efficiency.
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Protein Concentration: The concentration of the target protein is a key factor. For optimal results, a protein concentration of 2-10 mg/mL is recommended. Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.
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Troubleshooting Steps:
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Concentrate Your Protein: If your protein solution is too dilute, use a concentration method such as spin columns to increase the concentration to at least 2 mg/mL.
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-
-
Purity of the Target Molecule: The presence of other amine-containing molecules, such as carrier proteins (e.g., BSA or gelatin) or impurities from previous purification steps, will compete with your target molecule for the Sulfo-Cy5 dye.
-
Troubleshooting Steps:
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Purify Your Sample: Ensure your protein of interest is highly pure before labeling.
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-
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Accessibility of Primary Amines: The primary amines (the N-terminus and the ε-amino group of lysine residues) on the surface of the protein must be accessible to the Sulfo-Cy5 NHS ester for the reaction to occur. Steric hindrance can prevent efficient labeling.
D. Sulfo-Cy5 NHS Ester Quality and Handling
The stability and handling of the Sulfo-Cy5 NHS ester are crucial for a successful labeling reaction.
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Dye Stability: Sulfo-Cy5 NHS ester is moisture-sensitive and can hydrolyze over time, leading to a loss of reactivity.
-
Troubleshooting Steps:
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Proper Storage: Store the Sulfo-Cy5 NHS ester at -20°C, desiccated and protected from light.
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Fresh Stock Solution: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. A stock solution in DMSO can be stored at -20°C for a couple of weeks if protected from light and moisture.
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-
E. Molar Ratio of Dye to Protein
The ratio of Sulfo-Cy5 NHS ester to your target molecule needs to be optimized.
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Suboptimal Ratio: Using too little dye will result in low labeling efficiency. Conversely, using too much dye can lead to protein precipitation and fluorescence quenching.
-
Troubleshooting Steps:
-
Optimize Molar Ratio: A starting point of a 10:1 to 20:1 molar ratio of dye to protein is often recommended. It is advisable to test a range of ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal ratio for your specific protein.
-
-
Q2: How can I determine the success of my labeling reaction?
You can assess the degree of labeling (DOL), also known as the dye-to-protein ratio (F/P ratio), using a spectrophotometer.
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Purify the Conjugate: It is essential to remove all non-conjugated dye before measuring the DOL. This can be achieved using a desalting column or dialysis.
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Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (approximately 646-651 nm).
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Calculate DOL: The DOL can be calculated using the Beer-Lambert law. The optimal DOL for most antibodies is typically between 2 and 10.
Q3: My labeled protein has precipitated out of solution. What could be the cause?
Protein precipitation after labeling can be due to a few factors:
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Over-labeling: Attaching too many hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
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Solution: Reduce the molar ratio of dye to protein in your labeling reaction.
-
-
High Protein Concentration: While a high protein concentration is good for the labeling reaction, it can sometimes lead to aggregation, especially after modification.
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Buffer Conditions: The final buffer composition after purification might not be optimal for the stability of the labeled protein.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful this compound labeling.
| Parameter | Recommended Range/Value | Notes | References |
| Reaction pH | 8.0 - 9.0 | Critical for efficient amine labeling. | |
| Protein Concentration | 2 - 10 mg/mL | Significantly impacts labeling efficiency. | |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize. | |
| Reaction Time | 1 - 2 hours | At room temperature. | |
| Reaction Temperature | Room Temperature or 4°C | 4°C can be used to minimize hydrolysis. | |
| Degree of Labeling (DOL) | 2 - 10 (for antibodies) | Varies depending on the protein and application. |
Experimental Protocols
Protocol: General Procedure for Labeling an Antibody with Sulfo-Cy5 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific antibody.
1. Preparation of Antibody Solution
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Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If not, perform buffer exchange via dialysis or a desalting column.
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Adjust the antibody concentration to 2-10 mg/mL.
-
Adjust the pH of the antibody solution to 8.0-9.0 by adding 1 M sodium bicarbonate.
2. Preparation of Sulfo-Cy5 NHS Ester Stock Solution
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
-
Add anhydrous DMSO to the vial to make a 10 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be used promptly.
3. Labeling Reaction
-
Add the calculated volume of the 10 mM Sulfo-Cy5 NHS ester stock solution to the antibody solution to achieve the desired molar ratio (e.g., 10:1).
-
Gently mix the reaction mixture immediately.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Purification of the Labeled Antibody
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Remove the unreacted dye and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
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Collect the colored fractions corresponding to the labeled antibody.
5. Characterization of the Conjugate
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Measure the absorbance of the purified conjugate at 280 nm and ~650 nm to determine the protein concentration and the degree of labeling (DOL).
Visualizations
Caption: Workflow for this compound labeling of proteins.
References
How to reduce background fluorescence with Sulfo-Cy5 amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Sulfo-Cy5 amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Sulfo-Cy5 NHS ester?
This compound is a derivative of the far-red fluorescent dye, Cyanine 5 (Cy5), that contains a primary amine group.[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which increase the water solubility of the dye, making it ideal for labeling biomolecules in aqueous solutions.[2][3] The primary amine group on Sulfo-Cy5 makes it reactive towards electrophilic groups such as carboxylic acids, activated esters (e.g., NHS esters), aldehydes, and ketones.[4][5]
In contrast, Sulfo-Cy5 NHS ester contains an N-hydroxysuccinimidyl (NHS) ester group. This version is reactive towards primary amine groups on proteins (e.g., lysine residues) and other biomolecules. The choice between this compound and Sulfo-Cy5 NHS ester depends on the available functional groups on the molecule you intend to label.
Q2: What are the primary causes of high background fluorescence with this compound conjugates?
High background fluorescence can originate from several sources throughout the experimental workflow:
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Excess Unconjugated Dye: Insufficient removal of unbound this compound after the conjugation reaction is a major contributor to high background.
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Non-Specific Binding: The Sulfo-Cy5 conjugate may bind to unintended cellular components or surfaces through hydrophobic or ionic interactions.
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Suboptimal Conjugate Purification: Aggregates of the fluorescently labeled antibody or protein can form if not properly purified, leading to bright, non-specific signals.
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Inadequate Blocking: Failure to block non-specific binding sites on cells or tissues allows the fluorescent conjugate to adhere to unintended locations.
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Sample Autofluorescence: Some biological samples naturally fluoresce, which can be mistaken for the Sulfo-Cy5 signal.
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High Concentration of Conjugate: Using an excessive concentration of the Sulfo-Cy5 conjugate increases the likelihood of non-specific binding.
Q3: How can I purify my biomolecule after labeling with this compound?
Purification is a critical step to remove unconjugated dye. Common methods include:
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Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled protein or antibody from the smaller, unbound dye molecules.
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Dialysis: Effective for removing small molecules like unbound dye from larger biomolecules.
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purifying labeled peptides and oligonucleotides.
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
This is often due to excess, unbound this compound or non-specific binding of the conjugate.
| Probable Cause | Recommended Solution |
| Incomplete removal of unconjugated dye. | Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25 spin column) or extensive dialysis to ensure all free dye is removed. |
| Excessive concentration of the fluorescent conjugate. | Perform a titration experiment to determine the optimal concentration that provides a high signal-to-noise ratio. Start with a lower concentration than initially used. |
| Inadequate blocking of non-specific sites. | Use an appropriate blocking buffer for your sample type. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable). |
| Insufficient washing steps. | Increase the number and duration of wash steps after incubation with the fluorescent conjugate. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS with 0.1% Tween-20). |
Issue 2: Speckled or Punctate Background Staining
This can be caused by aggregates of the Sulfo-Cy5 conjugate or contaminated reagents.
| Probable Cause | Recommended Solution |
| Formation of fluorescent conjugate aggregates. | Centrifuge the Sulfo-Cy5 conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use the supernatant for staining. |
| Precipitation of the dye or conjugate. | Ensure that the this compound and the resulting conjugate are fully dissolved in a compatible buffer. The sulfo- version of Cy5 has good water solubility. |
| Contaminated buffers or reagents. | Use high-purity, sterile-filtered buffers. Prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions. |
Quantitative Data Summaries
Table 1: Effect of Labeled Antibody Concentration on Signal-to-Noise Ratio
This table provides hypothetical data illustrating the importance of titrating the concentration of your Sulfo-Cy5 labeled antibody to achieve the optimal balance between specific signal and background fluorescence.
| Antibody Concentration (µg/mL) | Mean Signal Intensity (Arbitrary Units) | Mean Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 10 | 1500 | 500 | 3.0 |
| 5 | 1200 | 200 | 6.0 |
| 2 | 950 | 100 | 9.5 |
| 1 | 600 | 80 | 7.5 |
| 0.5 | 350 | 75 | 4.7 |
Table 2: Comparison of Different Blocking Agents on Background Reduction
The choice of blocking agent can significantly impact non-specific background. This table presents hypothetical data comparing common blocking agents.
| Blocking Agent | Mean Background Intensity (Arbitrary Units) | Percent Background Reduction (Compared to No Block) |
| No Blocking | 800 | 0% |
| 1% BSA in PBS | 250 | 68.75% |
| 5% Normal Goat Serum in PBS | 150 | 81.25% |
| 1% BSA + 5% Normal Goat Serum in PBS | 90 | 88.75% |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein using EDC/NHS Chemistry
This protocol describes the activation of a protein's carboxyl groups for reaction with this compound.
Materials:
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Protein with accessible carboxyl groups (e.g., antibody, enzyme)
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This compound
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysulfosuccinimide (Sulfo-NHS)
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
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Purification column (e.g., Sephadex G-25)
Methodology:
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Prepare the Protein: Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.
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Activate Carboxyl Groups:
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Add a 10-fold molar excess of EDC to the protein solution.
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Immediately add a 25-fold molar excess of Sulfo-NHS.
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Incubate for 15-30 minutes at room temperature.
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-
Remove Excess Activation Reagents: Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column equilibrated with PBS, pH 7.2-7.4.
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Conjugation Reaction:
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Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.
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Incubate for 2 hours at room temperature, protected from light.
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Purification of the Conjugate:
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Purify the Sulfo-Cy5 labeled protein from unconjugated dye using a size-exclusion column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
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Collect the colored fractions corresponding to the high molecular weight conjugate.
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Visualizations
Caption: Workflow for conjugating this compound to a protein.
References
Technical Support Center: Sulfo-Cy5 Amine Photobleaching
Welcome to the technical support center for Sulfo-Cy5 amine and its applications in fluorescence imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching during imaging experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with this compound photobleaching.
Problem 1: My Sulfo-Cy5 signal is fading very quickly, especially during time-lapse or TIRF microscopy.
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Possible Cause: High excitation light intensity and/or prolonged exposure are the most common reasons for rapid photobleaching.[1][2] Total Internal Reflection Fluorescence (TIRF) microscopy, in particular, can lead to extensive bleaching due to the high laser power concentrated in a small focal volume.
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Solutions:
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Reduce Excitation Power: Lower the laser power or lamp intensity to the minimum level that still provides a sufficient signal-to-noise ratio.[1][3] The use of neutral density filters can help attenuate the excitation light without changing its spectral properties.[4]
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Minimize Exposure Time: Use the shortest possible camera exposure time that allows for clear image acquisition.
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Reduce Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to lessen the cumulative light exposure.
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Optimize Imaging Buffer: Ensure your imaging buffer has a slightly basic pH (around 7.5), as acidic conditions can decrease the photostability of cyanine dyes.
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Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium or imaging buffer.
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Problem 2: I am observing significant photobleaching even with low laser power.
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Possible Cause: The local chemical environment of the fluorophore can significantly impact its photostability. The presence of molecular oxygen is a primary driver of photobleaching through the formation of reactive oxygen species (ROS).
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Solutions:
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Use Oxygen Scavenging Systems: For live-cell imaging, employ an oxygen scavenging system in your imaging medium. Common systems include glucose oxidase/catalase (GOx/Cat) or protocatechuic acid/protocatechuate dioxygenase (PCA/PCD).
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Incorporate Antifade Reagents: For fixed samples, use a mounting medium containing antifade reagents. These reagents work by scavenging the ROS that cause photobleaching. Popular choices include ProLong™ Gold, VECTASHIELD®, and DABCO.
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Consider Triplet State Quenchers: Additives like Trolox (a vitamin E analog) can help reduce photobleaching by quenching the long-lived triplet state of the fluorophore, which is a key intermediate in the formation of ROS.
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Problem 3: My signal-to-noise ratio is poor, and increasing the laser power to compensate causes rapid bleaching.
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Possible Cause: This indicates a need to optimize your imaging setup for maximum signal collection efficiency, which will allow you to use lower, less damaging excitation intensities.
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Solutions:
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Use a Sensitive Detector: Employing a more sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, will require less excitation light to generate a strong signal.
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Optimize Filter Sets: Ensure your excitation and emission filters are well-matched to the spectral properties of Sulfo-Cy5 to maximize the collection of emitted photons and minimize the exposure to unnecessary light.
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Increase Labeling Density (with caution): While a higher number of fluorophores per target can increase signal, over-labeling can lead to self-quenching, which reduces the overall fluorescence. It is important to determine the optimal dye-to-biomolecule ratio through titration experiments.
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Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of the cyanine dye Cy5. It contains a reactive amine group for conjugation to biomolecules and sulfonate groups that increase its water solubility. It is a far-red fluorescent dye commonly used in applications like immunofluorescence, fluorescence microscopy, and flow cytometry.
Q2: What is photobleaching?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. This occurs when the fluorophore is exposed to light, particularly high-intensity excitation light, causing a gradual fading of the fluorescent signal during an imaging experiment.
Q3: What are the primary mechanisms behind Sulfo-Cy5 photobleaching?
A3: The photobleaching of Sulfo-Cy5, like other cyanine dyes, is primarily caused by photooxidation. Upon excitation, the fluorophore can transition to a long-lived triplet state. This triplet state molecule can then interact with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen, which can chemically modify and destroy the fluorophore, rendering it non-fluorescent.
Q4: How can I quantitatively measure the photobleaching rate in my experiment?
A4: You can quantify the photobleaching rate by acquiring a time-lapse series of images of your sample under constant illumination. Then, measure the mean fluorescence intensity of the region of interest in each frame. Plotting the normalized fluorescence intensity against time will yield a decay curve. This curve can often be fitted to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to approximately 37% of its initial value).
Q5: Are there more photostable alternatives to Sulfo-Cy5?
A5: Yes, several other far-red fluorescent dyes have been developed with improved photostability compared to traditional Cy5 dyes. Alexa Fluor 647, ATTO 647N, and DyLight 647 are commonly cited as being more photostable alternatives. The choice of dye will depend on the specific requirements of your experiment, including the imaging modality and the desired spectral properties.
Data Presentation
Table 1: Quantitative Comparison of Photostability for Far-Red Dyes
| Dye | Relative Photostability | Key Findings |
| Cy5 | Baseline | Generally considered to have lower photostability compared to more modern far-red dyes. |
| Alexa Fluor 647 | Higher than Cy5 | Consistently demonstrated to be significantly more photostable than Cy5. In one study, Alexa Fluor 647 retained about 80% of its initial fluorescence under conditions where Cy5 retained only 55%. |
| ATTO 647N | Higher than Cy5 | Exhibits high photostability and is particularly resistant to ozone-induced degradation. |
| ATTO 655 | Higher than Cy5 | Shows greater photostability than Cy5. |
Note: The photostability of this compound is expected to be in the same range as other Cy5 variants, but can be influenced by conjugation and the local environment.
Experimental Protocols
Protocol 1: Preparation of a Homemade Antifade Mounting Medium (n-propyl gallate based)
This protocol provides a simple recipe for creating an antifade mounting medium to reduce photobleaching in fixed samples.
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Materials:
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10X Phosphate-Buffered Saline (PBS) stock solution
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n-propyl gallate (e.g., Sigma P3130)
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Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Glycerol (ACS grade, 99-100% purity)
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Deionized water
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Stir plate and stir bar
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50 mL conical tube
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Procedure:
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Prepare a 20% (w/v) stock solution of n-propyl gallate by dissolving 2 g of n-propyl gallate in 10 mL of DMF or DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
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In a 50 mL conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 5 mL of 10X PBS and 45 mL of glycerol).
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While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise (e.g., 0.5 mL).
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Continue stirring until the solution is homogeneous.
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Store the final mounting medium in small aliquots at -20°C, protected from light.
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Protocol 2: Using an Oxygen Scavenging System for Live-Cell Imaging (Glucose Oxidase/Catalase)
This protocol describes the use of a common enzymatic system to remove dissolved oxygen from the imaging medium, thereby reducing photobleaching.
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Materials:
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Live-cell imaging medium (e.g., DMEM without phenol red)
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Glucose (D-glucose)
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Glucose oxidase (from Aspergillus niger)
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Catalase (from bovine liver)
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Sterile, deionized water
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-
Procedure:
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Prepare stock solutions of glucose (e.g., 20% w/v in water), glucose oxidase (e.g., 10 mg/mL in buffer), and catalase (e.g., 5 mg/mL in buffer). Store aliquots at -20°C.
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On the day of the experiment, prepare the final imaging medium. For a final volume of 1 mL, add:
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The appropriate volume of your live-cell imaging medium.
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Glucose to a final concentration of 0.5-1% (w/v).
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Glucose oxidase to a final concentration of 20-50 µg/mL.
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Catalase to a final concentration of 10-20 µg/mL.
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Gently mix the components. Do not vortex, as this can denature the enzymes.
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Replace the medium on your cells with the freshly prepared oxygen-scavenging imaging medium just before starting your imaging session.
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For optimal performance, allow the system to deoxygenate for a few minutes before starting image acquisition.
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Mandatory Visualization
Caption: The photobleaching pathway of this compound.
Caption: Workflow for minimizing Sulfo-Cy5 photobleaching.
References
Frequently Asked Questions (FAQs) and Troubleshooting
Welcome to the Technical Support Center for Sulfo-Cy5 Labeling. This guide provides detailed troubleshooting advice, protocols, and data to help you optimize the Sulfo-Cy5 amine to protein molar ratio for your experiments.
This section addresses common issues encountered during the Sulfo-Cy5 labeling process.
Q1: What is the recommended starting molar ratio of Sulfo-Cy5 to protein?
A1: A common starting point is a 10:1 molar ratio of dye to protein.[1][2] However, the optimal ratio is highly dependent on the specific protein and its number of available primary amines (N-terminus and lysine residues). We recommend testing a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1, to determine the ideal condition for your specific application.[1][2]
Q2: My protein precipitated after the labeling reaction. What went wrong?
A2: Protein precipitation is a common sign of over-labeling. Sulfo-Cy5 is a relatively hydrophobic molecule, and attaching too many dye molecules can cause the protein to become insoluble and aggregate.[3]
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Solution: Reduce the molar ratio of dye to protein in your next experiment. Start with a lower ratio, such as 5:1 or even 2:1. Additionally, ensure the concentration of the organic solvent (like DMSO or DMF) used to dissolve the dye is kept to a minimum in the final reaction volume (ideally less than 10%).
Q3: My Degree of Labeling (DOL) is too low. How can I increase it?
A3: A low DOL, or under-labeling, can result from several factors:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 8.0-9.0. At lower pH values, the primary amines are protonated and less reactive. Ensure your reaction buffer is within the optimal pH 8.5 ± 0.5 range.
-
Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye, significantly reducing labeling efficiency. Always use an amine-free buffer like PBS, HEPES, or sodium bicarbonate/carbonate.
-
Low Protein Concentration: The labeling reaction is concentration-dependent. A protein concentration below 2 mg/mL can lead to significantly lower efficiency. For optimal results, aim for a protein concentration between 2-10 mg/mL.
-
Impure Protein: The presence of stabilizers like BSA or gelatin, or preservatives like sodium azide, can interfere with the reaction. Purify your protein and ensure it is free from such additives before labeling.
-
Inactive Dye: NHS esters are moisture-sensitive. Ensure your dye is stored properly (at -20°C, desiccated) and prepare the stock solution immediately before use to avoid hydrolysis.
Q4: How do I remove unconjugated Sulfo-Cy5 dye after the reaction?
A4: It is crucial to remove all free dye to get an accurate DOL measurement and to avoid high background in downstream applications. Common methods include:
-
Gel Filtration/Desalting Columns: Spin columns or gravity-flow columns (e.g., Sephadex G-25) are effective for separating the larger labeled protein from the smaller, unconjugated dye molecules.
-
Dialysis: Extensive dialysis against an appropriate buffer (like PBS) can also effectively remove free dye.
Q5: How do I calculate the Degree of Labeling (DOL)?
A5: The DOL is the average number of dye molecules conjugated to a single protein molecule. It's calculated spectrophotometrically. You need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (~651 nm). A correction factor is required because the dye also absorbs light at 280 nm.
The formula is: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at ~651 nm.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~651 nm (typically ~250,000 M⁻¹cm⁻¹).
-
CF = Correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5, this is typically around 0.04-0.05).
Data & Tables
Table 1: Recommended Molar Ratios for Optimization
| Molar Ratio (Dye:Protein) | Expected Outcome | Recommended Use Case |
| 3:1 - 5:1 | Low to Moderate Labeling (DOL ~1-3) | For proteins sensitive to modification or precipitation. |
| 5:1 - 10:1 | Moderate Labeling (DOL ~2-6) | Good starting point for most antibodies and proteins. |
| 10:1 - 20:1 | High Labeling (DOL > 5) | When high fluorescence intensity is required; risk of precipitation increases. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DOL | 1. Reaction pH is too low (< 8.0). 2. Buffer contains primary amines (Tris, glycine). 3. Low protein concentration (< 2 mg/mL). 4. Dye has hydrolyzed (inactive). | 1. Adjust pH to 8.5-9.0 using a carbonate/bicarbonate buffer. 2. Dialyze protein into an amine-free buffer (PBS, HEPES). 3. Concentrate the protein to > 2 mg/mL. 4. Use fresh dye stock, dissolved immediately before use. |
| Protein Precipitation | 1. Over-labeling (molar ratio too high). 2. High concentration of organic solvent (DMSO/DMF). | 1. Decrease the dye:protein molar ratio. 2. Ensure the final solvent concentration is < 10%. |
| Inconsistent Results | 1. Impure protein (BSA, azide present). 2. Inaccurate concentration measurements of dye or protein. 3. Repeated freeze-thaw cycles of dye stock. | 1. Purify protein prior to labeling. 2. Verify concentrations before starting the reaction. 3. Aliquot dye stock into single-use vials to avoid freeze-thaw. |
Experimental Protocols
Protocol 1: this compound Labeling of an Antibody (IgG)
-
Protein Preparation:
-
Dissolve or dialyze the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Adjust the protein concentration to 2-10 mg/mL. Proteins dissolved in buffers containing amines (Tris, glycine) must be thoroughly dialyzed.
-
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each experiment.
-
-
Conjugation Reaction:
-
Calculate the required volume of dye stock solution to achieve the desired molar ratio.
-
While gently stirring, add the calculated volume of dye stock solution to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
-
Purification:
-
Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored band to elute is the labeled protein; the second, slower-moving band is the free dye.
-
Collect the fractions containing the labeled protein.
-
-
Calculate Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate solution at 280 nm and ~651 nm.
-
If the absorbance is too high, dilute the sample with PBS and factor the dilution into your calculation.
-
Calculate the DOL using the formula provided in the FAQ section. The optimal DOL for antibodies is typically between 2 and 10.
-
Visualizations
Caption: Experimental workflow for Sulfo-Cy5 protein labeling.
Caption: Reaction of Sulfo-Cy5 NHS ester with a primary amine.
Caption: Troubleshooting logic for optimizing labeling reactions.
References
Solving protein aggregation after Sulfo-Cy5 amine labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals solve protein aggregation issues encountered after Sulfo-Cy5 amine labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after Sulfo-Cy5 labeling?
A1: Protein aggregation following Sulfo-Cy5 labeling is often a result of several factors that disrupt protein stability:
-
Increased Surface Hydrophobicity: The covalent attachment of the hydrophobic cyanine dye, Sulfo-Cy5, to the protein surface can increase the overall hydrophobicity. This can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate.[1][2] Even though the "Sulfo" group increases water solubility, aggregation can still occur, especially at higher labeling densities.[2]
-
High Degree of Labeling (DOL): Over-labeling a protein with too many dye molecules significantly increases the likelihood of aggregation.[1][3] Multiple hydrophobic dyes in close proximity can interact with each other via π-π stacking, leading to the formation of dye aggregates that can bridge multiple protein molecules. An optimal DOL is typically between 2 and 7 for antibodies.
-
Alteration of Surface Charge: The reaction of Sulfo-Cy5 NHS ester with primary amines (like lysine residues) neutralizes the positive charge of the amino group. This alteration in the protein's net charge can shift its isoelectric point (pI) closer to the buffer's pH, reducing the electrostatic repulsion between protein molecules and promoting aggregation.
-
Suboptimal Buffer Conditions: The stability of a protein is highly dependent on the buffer's pH and ionic strength. If the labeling buffer pH is close to the protein's pI, its solubility will be at a minimum, increasing the risk of aggregation.
-
High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the probability of intermolecular interactions and aggregation.
Q2: I'm using a sulfonated Cy5 dye. Why am I still observing aggregation?
A2: While the negatively charged sulfonate groups on Sulfo-Cy5 dyes are designed to increase water solubility and reduce the tendency to aggregate compared to their non-sulfonated counterparts, they do not entirely eliminate the risk. The core cyanine structure remains hydrophobic. If the degree of labeling is too high, or if the protein itself is prone to aggregation, the hydrophobic nature of the dye can still dominate, leading to precipitation.
Q3: How can I detect and quantify aggregation in my labeled protein sample?
A3: Several methods can be used to detect and quantify protein aggregation, ranging from simple visual checks to more sophisticated biophysical techniques:
-
Visual Inspection: The most straightforward method is to look for visible precipitation, cloudiness, or turbidity in your sample, which indicates significant aggregation.
-
UV-Vis Spectroscopy: The formation of certain types of dye aggregates ("H-aggregates") can be detected by a blue-shift in the dye's absorption spectrum. For Cy5, this would be the appearance of a new peak around 590-600 nm and a decrease in the main monomer peak at ~650 nm. An "Aggregation Index," calculated as the ratio of absorbance at 350 nm to 280 nm, can also be a simple indicator of light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger species and can be used to detect the formation of soluble aggregates that may not be visible to the naked eye.
-
Fluorescence-Based Assays: Extrinsic fluorescent dyes like Thioflavin T (ThT) can be used to specifically detect and quantify amyloid-like fibrillar aggregates. Other dyes, such as Nile Red or SYPRO Orange, bind to exposed hydrophobic regions on aggregated proteins, resulting in an increase in fluorescence.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness during or immediately after the labeling reaction.
This indicates severe aggregation, likely due to a high degree of labeling or suboptimal buffer conditions.
| Troubleshooting Step | Rationale |
| 1. Reduce the Dye-to-Protein Molar Ratio | A lower molar excess of the Sulfo-Cy5 NHS ester in the reaction will result in a lower degree of labeling (DOL), reducing surface hydrophobicity. Start with a 10:1 ratio and perform a titration to find the optimal balance between labeling efficiency and protein stability. |
| 2. Optimize the Reaction Buffer | pH: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain a net surface charge and promote electrostatic repulsion. For NHS ester reactions, a pH of 8.3-8.5 is often recommended for efficient labeling of primary amines. Ionic Strength: For some proteins, low salt concentrations can promote aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions. |
| 3. Lower the Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL) to decrease the frequency of intermolecular collisions. If a higher final concentration is needed, the labeled protein can be carefully concentrated after purification. |
| 4. Control the Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the kinetics of both the labeling reaction and the aggregation process, potentially favoring proper labeling over aggregation. Note that a longer incubation time may be required. |
Issue 2: The labeled protein is soluble initially but aggregates upon storage or after purification/concentration.
This suggests that the final formulation buffer is not optimal for the stability of the labeled conjugate.
| Troubleshooting Step | Rationale |
| 1. Screen Stabilizing Additives | Incorporate stabilizing excipients into the final storage buffer to enhance protein solubility and prevent aggregation. A systematic screening of different additives is recommended. |
| 2. Optimize Storage Concentration | Higher protein concentrations are more prone to aggregation over time. If possible, store the labeled protein at a lower concentration. If high concentrations are necessary, the inclusion of stabilizing additives is critical. |
| 3. Use Cryoprotectants for Frozen Storage | For long-term storage at -20°C or -80°C, add a cryoprotectant such as glycerol (10-50%) or sorbitol (5-20%) to prevent aggregation induced by freeze-thaw cycles. Store in single-use aliquots to avoid repeated freeze-thaw. |
| 4. Add a Reducing Agent | If the protein contains cysteine residues, non-native disulfide bond formation can lead to aggregation. Include a reducing agent like DTT or TCEP in the storage buffer. TCEP is often more stable over time than DTT. |
| 5. Include a Non-denaturing Detergent | Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween-20, 0.1% CHAPS) can help solubilize proteins by interacting with hydrophobic patches, preventing self-association. |
Quantitative Data Summary
Table 1: Common Stabilizing Additives to Prevent Protein Aggregation
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol | 10-50% (v/v) | Preferentially excluded from the protein surface, promoting a more compact and stable native state. |
| Sucrose | 5-10% (w/v) | Increases the free energy barrier of unfolding, stabilizing the native state. | |
| Sorbitol | 5-20% (w/v) | Excluded from the protein surface, favoring a compact state. | |
| Amino Acids | L-Arginine | 50-500 mM | Suppresses aggregation by binding to hydrophobic patches and screening charge interactions. |
| L-Glutamic Acid | 50-500 mM | Often used in combination with L-Arginine to maintain pH neutrality and suppress aggregation. | |
| Reducing Agents | Dithiothreitol (DTT) | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds. |
| TCEP-HCl | 0.5-2 mM | A more stable and effective reducing agent than DTT, especially at neutral to high pH. | |
| Detergents | Tween-20 | 0.01-0.1% (v/v) | Non-ionic detergent that helps to solubilize aggregates by disrupting hydrophobic interactions. |
| CHAPS | 0.1% (w/v) | Zwitterionic detergent that can help solubilize hydrophobic patches. |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein (e.g., Antibody)
1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris) or ammonium salts, dialyze the antibody against 1X PBS, pH 7.2-7.4.
2. pH Adjustment:
-
For efficient NHS ester chemistry, the pH of the protein solution should be adjusted to 8.3-8.5.
-
Add 1/10th the volume of 1 M sodium bicarbonate buffer (pH ~9.0) to the protein solution. For example, add 10 µL of bicarbonate buffer to 90 µL of protein solution.
3. Dye Preparation:
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature.
-
Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL (or 10 mM). This stock solution should be prepared fresh.
4. Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is recommended.
-
Slowly add the calculated volume of the dye stock solution to the pH-adjusted protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
5. Purification of the Labeled Antibody:
-
Remove unconjugated dye and any small aggregates using a desalting or size exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with your desired storage buffer (e.g., 1X PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with the storage buffer. The first colored fraction to elute will be the labeled protein.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
1. System Preparation:
-
Select an SEC column appropriate for the size of your protein and potential aggregates.
-
Equilibrate the column and the HPLC system with a filtered and degassed mobile phase (e.g., 1X PBS, 150 mM NaCl, pH 7.4) until a stable baseline is achieved.
2. Sample Preparation:
-
Filter the labeled protein sample through a low-protein-binding 0.1 or 0.22 µm syringe filter to remove large particulates.
-
Ensure the sample is at a suitable concentration for UV detection (typically 0.1-1.0 mg/mL).
3. Chromatographic Run:
-
Inject the prepared sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using a UV detector, typically at 280 nm for protein and ~650 nm for the Cy5 dye.
4. Data Analysis:
-
Identify and integrate the peak areas corresponding to high molecular weight (HMW) aggregates, the monomer, and any fragments.
-
Calculate the percentage of aggregation by dividing the HMW peak area by the total area of all protein-related peaks.
Visualizations
Caption: Troubleshooting workflow for protein aggregation after labeling.
Caption: Experimental workflow for Sulfo-Cy5 protein labeling.
References
Technical Support Center: Sulfo-Cy5 Amine NHS Ester
Welcome to the technical support center for Sulfo-Cy5 amine NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound NHS ester?
Sulfo-Cy5 NHS ester is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules that contain primary amine groups (-NH2), such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The N-hydroxysuccinimide (NHS) ester group reacts with primary amines to form stable amide bonds.[1][4] Its sulfonate group enhances water solubility, allowing for efficient labeling in aqueous environments without the need for organic solvents, which helps in preserving the native state of sensitive biomolecules.
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a significant issue because it directly competes with the desired labeling reaction (aminolysis). Once hydrolyzed, the Sulfo-Cy5 reagent can no longer bind to the target amine, leading to reduced conjugation efficiency and lower yields of the labeled product.
Q3: What are the key factors that influence the rate of Sulfo-Cy5 NHS ester hydrolysis?
The stability and hydrolysis rate of Sulfo-Cy5 NHS ester are primarily influenced by three factors:
-
pH: The rate of hydrolysis significantly increases as the pH rises.
-
Temperature: Higher temperatures accelerate the rate of both the desired labeling reaction and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amines (e.g., in Tris or glycine buffers) will compete with the target molecule for the NHS ester.
Troubleshooting Guide
This section addresses common problems encountered during labeling experiments with this compound NHS ester.
Problem: Low or No Labeling Efficiency
This is one of the most common issues and is often linked to the hydrolysis of the NHS ester.
| Possible Cause | Recommended Solution |
| Hydrolysis of Sulfo-Cy5 NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use and use it promptly. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer. Avoid buffers containing Tris or glycine. |
| Incorrect buffer pH | The optimal pH for the labeling reaction is between 7.2 and 8.5. Below pH 7.2, the target primary amines are protonated and less reactive. Above pH 8.5, the rate of hydrolysis increases dramatically. A pH of 8.3-8.5 is often recommended as an ideal balance. |
| Low protein concentration | Low concentrations of the target molecule can make the competing hydrolysis reaction more significant. It is recommended to use a protein concentration of at least 2 mg/mL. |
| Steric hindrance of primary amines | The primary amines on your target molecule may be sterically hindered or buried within its structure. Consider using a crosslinker with a longer spacer arm. In some cases, partial denaturation of the protein (if its native conformation is not critical) can expose more reactive sites. |
| Improper storage of Sulfo-Cy5 NHS ester | Store the solid Sulfo-Cy5 NHS ester at -20°C, protected from light and moisture. A desiccator is highly recommended to prevent premature hydrolysis. Allow the vial to warm to room temperature before opening to avoid condensation. |
Problem: Aggregation of the Labeled Conjugate
| Possible Cause | Recommended Solution |
| High degree of labeling (over-labeling) | Reduce the molar excess of the Sulfo-Cy5 NHS ester relative to the target molecule. Excessive modification can alter the protein's physicochemical properties, leading to aggregation. The optimal degree of substitution (DOS) for most antibodies is typically between 2 and 10. |
| Side reactions with other nucleophiles | While NHS esters are most reactive with primary amines, side reactions with hydroxyl groups (serine, threonine, tyrosine) can occur, forming unstable esters. Optimizing the reaction pH towards 7.2 can sometimes reduce these side reactions. |
Quantitative Data Summary
The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters at different pH values.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
As the data illustrates, a slight increase in pH dramatically decreases the stability of the NHS ester.
Experimental Protocols
General Protocol for Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL. If the protein is in a buffer containing amines (like Tris or glycine), it must be dialyzed against an amine-free buffer.
-
Sulfo-Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
2. Labeling Reaction:
-
Add the calculated amount of the Sulfo-Cy5 NHS ester stock solution to the protein solution. A molar excess of 10-20 fold of the dye to the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
3. Purification of the Labeled Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis.
4. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.
Visualizations
Caption: Experimental workflow for labeling proteins with Sulfo-Cy5 NHS ester.
Caption: Competing reaction pathways for Sulfo-Cy5 NHS ester in an aqueous environment.
References
Validation & Comparative
A Head-to-Head Comparison: Sulfo-Cy5 vs. Alexa Fluor 647 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two popular far-red fluorescent dyes, Sulfo-Cy5 and Alexa Fluor 647, to aid in the selection of the optimal dye for your research needs.
When labeling proteins, the choice of reactive chemistry is paramount. While the topic specifies "Sulfo-Cy5 amine," it is important to note that for direct labeling of proteins, an amine-reactive form of the dye, such as an N-hydroxysuccinimidyl (NHS) ester, is typically used. The NHS ester reacts with primary amines (the N-terminus and the side chain of lysine residues) on the protein to form a stable amide bond. This compound, on the other hand, is suitable for coupling with electrophiles like activated esters. This guide will focus on the comparison of proteins labeled with the amine-reactive NHS esters of both Sulfo-Cy5 and Alexa Fluor 647, as this is the standard approach for protein conjugation.
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to Sulfo-Cy5 and its close analog, Cy5. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability.[1][2][3]
A significant drawback of Cy5 dyes is their propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL).[1][4] This aggregation can lead to a decrease in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.
The following table summarizes the key photophysical properties of Sulfo-Cy5 and Alexa Fluor 647.
| Property | Sulfo-Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~646 | ~650 |
| Emission Maximum (nm) | ~662 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~271,000 | ~270,000 |
| Fluorescence Quantum Yield | ~0.28 | Not consistently reported, but conjugates are significantly brighter than Cy5 conjugates |
| Photostability | Less photostable than Alexa Fluor 647 | More photostable than Cy5 |
| pH Sensitivity | Fluorescence is stable over a wide pH range. | Fluorescence is independent of pH between 4 and 10. |
| Water Solubility | High (due to sulfo groups) | High |
Experimental Protocols
The following are generalized protocols for labeling proteins with Sulfo-Cy5 NHS ester and Alexa Fluor 647 NHS ester. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.
Protein Preparation
-
Buffer Exchange: The protein solution should be free of amine-containing buffers (e.g., Tris) and other contaminants like sodium azide. Dialyze or use a desalting column to exchange the protein into a suitable labeling buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 8.3-9.0.
-
Concentration: Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.
Dye Preparation
-
Dissolution: Immediately before use, dissolve the Sulfo-Cy5 NHS ester or Alexa Fluor 647 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
Labeling Reaction
-
Dye-to-Protein Ratio: The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 5:1 to 20:1 molar excess of dye is recommended.
-
Reaction Incubation: Add the calculated amount of the dissolved dye to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation.
Purification of the Labeled Protein
-
Column Preparation: Prepare a desalting column (e.g., Sephadex G-25) by equilibrating it with PBS or another suitable storage buffer.
-
Separation: Apply the reaction mixture to the top of the column and allow it to enter the resin.
-
Elution: Elute the labeled protein with the storage buffer. The colored, labeled protein will separate from the smaller, unreacted dye molecules.
-
Concentration and Storage: Collect the fractions containing the labeled protein. The conjugate can be concentrated if necessary. Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for protein labeling with amine-reactive dyes.
Caption: Key performance feature comparison.
Conclusion
For most protein labeling applications, Alexa Fluor 647 is the superior choice over Sulfo-Cy5. Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data. While Sulfo-Cy5 is a viable and often more cost-effective option, the performance advantages of Alexa Fluor 647, particularly in demanding applications such as single-molecule studies and quantitative imaging, justify its selection for achieving high-quality, reproducible results.
References
A Head-to-Head Comparison: Sulfo-Cy5 Amine vs. DyLight 649 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of two widely used far-red fluorescent dyes: Sulfo-Cy5 amine and DyLight 649. By examining their spectral properties, performance characteristics, and application-specific protocols, this document aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
At a Glance: Key Spectroscopic and Performance Properties
A summary of the key quantitative data for this compound and DyLight 649 is presented below, allowing for a direct comparison of their fundamental characteristics.
| Property | This compound | DyLight 649 |
| Maximum Excitation (λex) | ~646 nm[1] | ~652 nm[2] |
| Maximum Emission (λem) | ~662 nm[1] | ~672 nm[2] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹ (for DyLight 650*) |
| Quantum Yield (Φ) | ~0.28 | Not specified |
| Brightness (ε x Φ) | ~75,880 | Not available |
| Photostability | Generally good, a dye of choice for STORM super-resolution microscopy. | Generally marketed as having superior photostability compared to traditional cyanine dyes. |
| pH Sensitivity | Stable over a broad pH range (pH 4 to 10). | Generally pH insensitive. |
| Water Solubility | High, due to sulfonate groups. | Good |
*Note: DyLight 649 has been discontinued and replaced by the spectrally similar DyLight 650. Data for DyLight 650 is used as a proxy where DyLight 649 data is unavailable. Brightness is a calculated parameter representing the product of the molar extinction coefficient and the quantum yield, providing a theoretical measure of a fluorophore's intensity.
In-Depth Performance Analysis
Spectral Properties and Brightness: Both this compound and DyLight 649 are far-red dyes, making them suitable for applications where minimizing autofluorescence from biological samples is crucial. Their excitation maxima are well-suited for common laser lines, such as the 633 nm helium-neon laser or the 647 nm krypton-argon laser.
Photostability: Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is a critical factor in imaging experiments that require long or repeated exposures. While direct quantitative comparisons are scarce, Sulfo-Cy5 is noted for its good photostability, to the extent that it is a preferred dye for demanding applications like STORM super-resolution microscopy. Manufacturers of DyLight dyes claim superior photostability over conventional cyanine dyes. For applications such as live-cell imaging or time-lapse microscopy, the enhanced photostability of DyLight dyes could be a significant advantage.
pH Sensitivity and Solubility: Both dyes are reported to be stable across a broad pH range, ensuring consistent performance in various biological buffers. The "Sulfo-" prefix in this compound denotes the presence of sulfonate groups, which confer high water solubility. This is advantageous for labeling proteins in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function. DyLight dyes are also designed to have good water solubility.
Experimental Protocols
Detailed methodologies for common applications are crucial for successful and reproducible experiments. Below are generalized protocols for protein labeling and fluorescence microscopy.
Protein Labeling with Amine-Reactive Dyes
This protocol outlines the general steps for conjugating this compound or DyLight 649 (as an amine-reactive NHS ester) to a protein, such as an antibody.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
This compound or DyLight 649 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL for optimal labeling efficiency.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against an amine-free buffer like PBS.
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved dye to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).
-
Fluorescence Microscopy and Flow Cytometry
The following are generalized workflows for utilizing the labeled conjugates in common fluorescence-based applications.
Fluorescence Microscopy (Immunofluorescence):
-
Sample Preparation: Prepare cells or tissue sections on a slide and perform fixation and permeabilization as required for the target antigen.
-
Blocking: Incubate the sample with a blocking buffer (e.g., PBS with 5% BSA) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody specific to the target antigen.
-
Secondary Antibody Incubation: Incubate with the Sulfo-Cy5 or DyLight 649-conjugated secondary antibody.
-
Washing: Wash the sample to remove unbound antibodies.
-
Mounting and Imaging: Mount the sample with an anti-fade mounting medium and visualize using a fluorescence microscope with appropriate filters for the far-red spectrum.
Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Staining:
-
For surface markers, incubate the cells with the fluorescently labeled primary antibody.
-
For intracellular markers, fix and permeabilize the cells before incubation with the labeled antibody.
-
-
Washing: Wash the cells to remove excess antibody.
-
Data Acquisition: Resuspend the cells in a suitable buffer and analyze on a flow cytometer equipped with a laser that can excite the dye (e.g., 633 nm or 640 nm) and appropriate emission detectors.
Conclusion and Recommendations
Both this compound and DyLight 649 are high-performance far-red fluorescent dyes suitable for a wide range of applications.
Choose this compound when:
-
A well-characterized dye with a known high molar extinction coefficient and quantum yield is preferred.
-
High water solubility is a critical requirement for your protein labeling protocol.
-
The experiment involves super-resolution microscopy techniques like STORM.
Choose DyLight 649 (or its successor, DyLight 650) when:
-
Superior photostability is paramount for your application, such as in experiments involving long-term imaging or high-intensity light sources.
-
Minimizing any potential sequence-dependent fluorescence variation is important, for example, in nucleic acid-based assays.
Ultimately, the choice between these two excellent fluorophores will depend on the specific demands of the experimental setup. For many standard applications, both dyes will likely yield excellent results. However, for more demanding techniques where brightness and photostability are pushed to their limits, a careful consideration of the properties outlined in this guide is recommended. When possible, empirical testing of both dyes in the specific experimental context is the best approach to determine the optimal reagent.
References
Navigating the Near-Infrared Landscape: A Guide to Sulfo-Cy5 Amine Alternatives for Enhanced Imaging
For researchers, scientists, and drug development professionals venturing into near-infrared (NIR) imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. While Sulfo-Cy5 amine has been a workhorse in the field, a new generation of alternative dyes offers significant improvements in brightness, photostability, and in vivo performance. This guide provides an objective comparison of commercially available alternatives, supported by experimental data, to aid in the selection of the optimal NIR dye for your specific application.
The ideal NIR fluorophore should possess a high molar extinction coefficient (a measure of light absorption), a high quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and excellent photostability (resistance to fading upon excitation). Furthermore, for in vivo applications, properties such as water solubility, low non-specific binding, and efficient clearance are crucial.
Comparative Analysis of Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the key quantitative data for Sulfo-Cy5 and its leading alternatives. These values are compiled from various sources and can be influenced by the experimental conditions, such as the solvent and conjugation partner.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Advantages |
| Cyanine | Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 | Well-established, readily available. |
| Alexa Fluor | Alexa Fluor 680 | 679 | 702 | 183,000 | 0.36 | High brightness, good photostability.[1][2][3] |
| Alexa Fluor | Alexa Fluor 750 | 749 | 775 | 290,000 | 0.12 | High molar extinction, suitable for deeper tissue imaging.[1][2] |
| DyLight | DyLight 680 | 682 | 715 | 180,000 | N/A | Good brightness and photostability. |
| DyLight | DyLight 800 | 770 | 794 | 270,000 | N/A | High molar extinction, suitable for infrared imaging systems. |
| IRDye | IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 | Excellent for in vivo imaging, low background, high signal-to-noise. |
| CF Dyes | CF 680 | 680 | 701 | 210,000 | N/A | High water solubility and brightness due to PEGylation. |
| CF Dyes | CF 750 | 755 | 777 | 250,000 | N/A | High water solubility and brightness due to PEGylation. |
In-Depth Look at Promising Alternatives
Alexa Fluor Dyes: The Alexa Fluor family, particularly Alexa Fluor 680 and 750, are known for their exceptional brightness and photostability. Comparative studies have shown that Alexa Fluor dyes can be significantly more resistant to photobleaching than their Cy dye counterparts, which is a critical advantage for time-lapse imaging and quantitative studies.
IRDye 800CW: This dye has emerged as a leading choice for in vivo small animal imaging. Its excitation and emission profile in the 800 nm range results in significantly reduced tissue autofluorescence, leading to a superior signal-to-background ratio compared to dyes that excite at shorter wavelengths. Studies directly comparing EGF-IRDye 800CW to EGF-Cy5.5 demonstrated a significantly enhanced tumor-to-background ratio with the IRDye conjugate.
CF Dyes: Biotium's CF dyes address a common issue with NIR dyes: poor water solubility. By incorporating polyethylene glycol (PEG) groups, these dyes are highly water-soluble without a high negative charge, which can reduce non-specific binding to proteins and improve in vivo performance.
Next-Generation NIR-II Dyes: Research is rapidly advancing into the second near-infrared window (NIR-II, 1000-1700 nm), which offers even deeper tissue penetration and higher resolution imaging. Dyes such as those based on pyrrolopyrrole cyanine (PPCy) and squaraine rotaxanes are showing promise with high quantum yields and improved stability. While many of these are still in the research phase, they represent the future of deep-tissue imaging.
Experimental Workflow for NIR Imaging
The following diagram illustrates a typical workflow for a NIR imaging experiment, from probe preparation to data analysis.
Detailed Experimental Protocol: Antibody Conjugation and In Vitro Staining
This protocol provides a general guideline for conjugating an amine-reactive NIR dye to an antibody and subsequent use for in vitro cell staining.
Materials:
-
Amine-reactive NIR dye (e.g., NHS ester)
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Cells expressing the target antigen
-
Cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (PBS)
-
NIR imaging system (e.g., fluorescence microscope with appropriate filters)
Procedure:
-
Dye Preparation: Dissolve the amine-reactive NIR dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Antibody Preparation: Adjust the concentration of the antibody to 1-5 mg/mL in the reaction buffer.
-
Conjugation: Add a calculated molar excess of the reactive dye to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically but typically ranges from 5:1 to 15:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unconjugated dye using a purification column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
-
Cell Staining:
-
Culture and prepare cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Fix and permeabilize the cells as required for the target antigen.
-
Block non-specific binding sites with blocking buffer for 30-60 minutes.
-
Incubate the cells with the NIR dye-conjugated antibody at the empirically determined optimal concentration for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
-
Imaging: Acquire images using a NIR imaging system equipped with the appropriate excitation source and emission filters for the selected dye.
Conclusion
The field of NIR imaging is continuously evolving, with a growing number of high-performance alternatives to traditional dyes like this compound. By carefully considering the quantitative performance metrics and the specific demands of the experimental setup, researchers can select a fluorophore that will provide enhanced sensitivity, stability, and overall data quality. The Alexa Fluor, IRDye, and CF Dye families offer excellent, commercially available options for a wide range of applications, while emerging NIR-II dyes hold the promise of even greater imaging depth and resolution in the future.
References
A Researcher's Guide to Validating Sulfo-Cy5 Amine Conjugate Purity and Performance
For researchers, scientists, and drug development professionals, the purity and performance of fluorescently labeled biomolecules are paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of methods to validate the purity of Sulfo-Cy5 amine conjugates and objectively assesses its performance against common alternatives, supported by experimental protocols and data.
The conjugation of a fluorescent dye to a biomolecule, such as a protein, antibody, or oligonucleotide, is a critical step in many biological assays. Sulfo-Cy5, a water-soluble and bright far-red fluorescent dye, is a popular choice for such applications. However, ensuring the purity of the resulting conjugate is essential to avoid misleading results caused by unconjugated dye or impurities. This guide outlines the key analytical techniques for purity validation and compares the performance of this compound with two widely used alternatives: Alexa Fluor 647 and DyLight 650.
I. Methods for Purity Validation of this compound Conjugates
The purity of a this compound conjugate is typically assessed using a combination of chromatographic and spectrometric techniques. A purity level of 95% or higher is generally expected for commercial this compound reagents. The primary goals of these analyses are to separate the desired conjugate from unconjugated dye, unreacted biomolecule, and any byproducts of the conjugation reaction, and to confirm the identity of the final product.
The overall workflow for validating the purity of a this compound conjugate can be visualized as follows:
II. Performance Comparison: Sulfo-Cy5 vs. Alternatives
While Sulfo-Cy5 is a robust and widely used dye, several alternatives offer competitive or even superior performance in certain aspects. The most common alternatives in the far-red spectrum are Alexa Fluor 647 and DyLight 650. The choice of dye can significantly impact the brightness, photostability, and overall signal-to-noise ratio of an experiment.
| Feature | Sulfo-Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Max (nm) | ~646 | ~650 | ~652 |
| Emission Max (nm) | ~662 | ~665 | ~672 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~271,000 | ~270,000 | ~250,000 |
| Quantum Yield | ~0.28 | Not explicitly published, but generally high | Not explicitly published, but described as "high"[1] |
| Purity (Amine-Reactive Form) | ≥95% | ≥98% (for BP Fluor 647 Amine)[2] | ≥80% (general specification), lot-specific can be higher (e.g., 97%)[3] |
| Photostability | Good, but prone to photobleaching under intense illumination[4] | Generally considered more photostable than Cy5[4] | Generally considered more photostable than Cy5 |
| Brightness | High | Very High; less prone to self-quenching upon conjugation | High |
| Water Solubility | High (due to sulfo groups) | High | High |
Note: The values presented are compiled from various sources and may vary slightly between manufacturers and measurement conditions.
Studies have shown that while the spectral characteristics of these dyes are very similar, Alexa Fluor 647 and DyLight dyes often exhibit superior photostability and brightness in conjugated forms. One reason for the enhanced performance of Alexa Fluor 647 is its reduced tendency to form non-fluorescent aggregates when conjugated to proteins, a phenomenon that can quench the fluorescence of Cy5 conjugates.
III. Experimental Protocols
Detailed and robust analytical protocols are crucial for accurate validation of a this compound conjugate. Below are representative protocols for the key analytical techniques.
This protocol is designed to separate the this compound conjugate from free dye and other impurities based on hydrophobicity.
Materials:
-
This compound conjugate sample
-
Reversed-phase HPLC system with a UV-Vis or diode array detector
-
C8 or C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: Dilute the this compound conjugate sample in Mobile Phase A to a suitable concentration (e.g., 0.1-1 mg/mL).
-
HPLC Setup:
-
Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Set the detector to monitor at two wavelengths: 280 nm (for protein/biomolecule) and ~646 nm (for Sulfo-Cy5).
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The conjugate should have a distinct retention time and show absorbance at both 280 nm and 646 nm.
-
Unconjugated biomolecule will absorb at 280 nm but not at 646 nm.
-
Free this compound will absorb strongly at 646 nm and have a different retention time.
-
Calculate the purity of the conjugate by integrating the area of the conjugate peak and expressing it as a percentage of the total peak area at 646 nm.
-
Mass spectrometry is used to confirm the molecular weight of the this compound conjugate, thereby verifying a successful conjugation.
Materials:
-
This compound conjugate sample
-
Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)
-
Appropriate matrix for MALDI-TOF (e.g., sinapinic acid for proteins) or solvent for LC-MS
-
Calibrants for the mass spectrometer
Procedure (using MALDI-TOF as an example):
-
Sample Preparation:
-
Mix a small amount of the purified conjugate with the MALDI matrix solution on the target plate.
-
Allow the spot to dry completely.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the expected conjugate.
-
-
Data Analysis:
-
Determine the molecular weight of the major peak in the spectrum.
-
Compare the observed molecular weight with the theoretical molecular weight of the this compound conjugate. The theoretical weight is the sum of the molecular weight of the biomolecule and the molecular weight of the this compound, minus the mass of a water molecule lost during the amide bond formation.
-
This method quantifies the average number of dye molecules conjugated to each biomolecule.
Materials:
-
Purified this compound conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Spectrophotometer Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, which is approximately 646 nm (A₆₄₆).
-
-
Calculations:
-
Correction for Dye Absorbance at 280 nm: The dye also absorbs light at 280 nm. This needs to be corrected for to accurately determine the protein concentration. The correction factor (CF₂₈₀) for Sulfo-Cy5 is approximately 0.04.
-
Corrected A₂₈₀ = A₂₈₀ - (A₆₄₆ × CF₂₈₀)
-
-
Calculate Molar Concentrations:
-
Concentration of Biomolecule (M) = Corrected A₂₈₀ / (Extinction coefficient of biomolecule at 280 nm × path length in cm)
-
Concentration of Dye (M) = A₆₄₆ / (Extinction coefficient of Sulfo-Cy5 at 646 nm × path length in cm)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Concentration of Dye / Concentration of Biomolecule
-
-
By employing these validation methods and considering the performance characteristics of alternative dyes, researchers can ensure the quality of their this compound conjugates and select the most appropriate fluorophore for their specific application, leading to more reliable and impactful scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. BP Fluor 647 Amine, Alexa Fluor 647 amine equivalent | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Sulfo-Cy5 and Other Far-Red Dyes
For researchers, scientists, and drug development professionals engaged in fluorescence imaging, the selection of a robust fluorophore is paramount. In applications requiring prolonged or intense light exposure, such as super-resolution microscopy and single-molecule studies, the photostability of the dye is a critical factor for acquiring high-quality, reproducible data. This guide provides an objective comparison of the photostability and spectral properties of Sulfo-Cy5 against other widely used far-red dyes: Alexa Fluor 647, DyLight 650, and ATTO 647N.
Sulfo-Cy5 is a water-soluble and hydrophilic fluorophore known for its high extinction coefficient and good quantum yield.[1][] While it is described as very photostable, it is generally considered to have lower photostability compared to more modern alternatives.[1][3] Factors such as increased sulfonation in cyanine dyes can, however, reduce aggregation and potentially improve photostability.[3] This comparison aims to provide the necessary data to select the optimal dye for specific experimental needs.
Quantitative Comparison of Far-Red Dyes
The following table summarizes the key photophysical properties of Sulfo-Cy5 and its alternatives. These parameters are crucial in determining a dye's brightness and performance in fluorescence applications.
| Property | Sulfo-Cy5 | Alexa Fluor 647 | DyLight 650 | ATTO 647N |
| Excitation Max (nm) | 646 | 650 | 652 | 644 |
| Emission Max (nm) | 662 | 665 | 672 | 669 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 271,000 | 239,000 | 250,000 | 150,000 |
| Quantum Yield (Φ) | 0.28 | 0.33 | High | 0.65 |
| Relative Photostability | Baseline | Higher than Cy5 | Higher than Cy5 | Higher than Cy5 |
Key Findings on Photostability:
-
Alexa Fluor 647: This dye is consistently reported to be significantly more photostable than Cy5. In one study, Alexa Fluor 647 retained approximately 80% of its initial fluorescence under conditions where Cy5 retained only 55%.
-
ATTO 647N: This dye is known for its high photostability and particular resistance to ozone-induced degradation. Studies have shown that its photobleaching rate is lower than that of Cy5.
-
DyLight 650: This dye is also reported to offer improved brightness and photostability compared to Cy5.
A significant drawback of Cy5 dyes is their tendency for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling. Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, leading to brighter and more reliable signals.
Experimental Protocol for Photostability Assessment
To ensure objective and reproducible photostability measurements, a standardized experimental protocol is crucial. The following is a generalized methodology for quantifying and comparing the photobleaching rates of fluorescent dyes under controlled illumination.
Objective: To determine and compare the photobleaching rates of different fluorescent dyes (e.g., Sulfo-Cy5, Alexa Fluor 647, ATTO 647N) under controlled microscopic illumination.
Materials:
-
Fluorescent dyes of interest conjugated to a biomolecule (e.g., antibody, oligonucleotide).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Antifade mounting medium (optional, but recommended).
-
Fluorescence microscope (widefield or confocal) equipped with:
-
A stable, high-intensity light source (e.g., laser, LED).
-
Appropriate excitation and emission filter sets for the dyes being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Immobilize the dye-conjugated biomolecules on a microscope slide to prevent diffusion. This can be achieved through methods like biotin-streptavidin interactions.
-
Add the imaging buffer to the sample. If using an antifade reagent, add it to the buffer according to the manufacturer's instructions.
-
Mount a coverslip and seal the edges to prevent evaporation.
-
-
Microscope Setup:
-
Power on the microscope and light source, allowing them to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter set for the dye being imaged.
-
Set the illumination intensity to a level relevant to the intended application. It is critical to keep the illumination intensity, camera exposure time, and gain constant across all experiments.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the immobilized, fluorescently labeled molecules.
-
Acquire a time-lapse series of images under continuous illumination.
-
The frame rate and total acquisition time should be adjusted based on the expected photobleaching rate of the dyes. Continue acquiring images until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Select multiple ROIs containing the fluorescent signals and at least one background ROI.
-
Measure the mean fluorescence intensity within each ROI for each time point (frame).
-
Subtract the mean background intensity from the mean intensity of each fluorescent ROI for each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The resulting decay curve represents the photobleaching profile. The photobleaching lifetime (τ) can be determined by fitting the curve to an exponential decay function. This is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting a comparative photostability experiment.
Caption: A generalized workflow for the comparative assessment of fluorescent dye photostability.
References
Sulfo-Cy5 Amine: A Comparative Guide for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence microscopy, the selection of an appropriate fluorophore is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of Sulfo-Cy5 amine with two other widely used far-red fluorescent dyes, Alexa Fluor 647 and DyLight 650, focusing on their performance in various microscopy applications.
Performance Characteristics: A Quantitative Comparison
This compound is a water-soluble, far-red fluorescent dye known for its bright emission and high photostability.[1] Its spectral properties are very similar to those of Alexa Fluor 647 and DyLight 650, making them compatible with the same instrument settings.[2][3] However, performance characteristics such as brightness and photostability can vary, impacting their suitability for demanding applications like super-resolution microscopy.
While direct, side-by-side quantitative comparisons of the amine-reactive forms of these dyes under identical experimental conditions are not extensively available in peer-reviewed literature, data from manufacturers and related studies provide valuable insights. Alexa Fluor 647 and DyLight 650 are generally reported to offer superior photostability and brightness compared to traditional cyanine dyes like Cy5.[1][4] A significant drawback of Cy5 dyes can be their propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins at high degrees of labeling. Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, resulting in brighter and more reliable signals.
Table 1: Spectral and Photophysical Properties of this compound and Alternatives
| Property | This compound | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | ~646 | ~650 | ~652 |
| Emission Maximum (nm) | ~662 | ~665 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~271,000 | ~270,000 | ~250,000 |
| Fluorescence Quantum Yield | ~0.28 | ~0.33 | Not specified |
| Photostability | Good | Significantly more photostable than Cy5 | Generally reported to have superior photostability to Cy5 |
| Water Solubility | High | High (due to sulfonation) | High |
| pH Sensitivity | pH insensitive from pH 4 to pH 10 | Highly fluorescent over a wide pH range of 4 to 10 | Highly fluorescent over a broad pH range (pH 4-9) |
Performance in Key Microscopy Applications
Confocal Microscopy
All three dyes are well-suited for confocal microscopy due to their far-red emission, which minimizes autofluorescence from biological specimens. The choice between them may depend on the specific requirements for brightness and photostability. For imaging low-abundance targets or for experiments requiring long acquisition times, the enhanced brightness and photostability of Alexa Fluor 647 and DyLight 650 may be advantageous.
Super-Resolution Microscopy (STORM and STED)
In super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy, photostability is a critical factor. Cy5 and its derivatives are widely used in STORM, often in combination with an activator dye. Alexa Fluor 647 is considered one of the best photoswitchable fluorophores for dSTORM imaging due to its excellent blinking properties and high photon counts. For STED microscopy, the high photostability of the dye is crucial to withstand the high laser powers used for depletion. While Cy5 can be used in STED, more photostable dyes like Alexa Fluor 647 are often preferred for their resilience to photobleaching.
Experimental Protocols
General Protein Labeling with Amine-Reactive Dyes
This protocol provides a general guideline for labeling proteins with amine-reactive dyes like this compound, Alexa Fluor 647, and DyLight 650. Optimization of the dye-to-protein ratio is recommended for each specific protein.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)
-
Amine-reactive dye (this compound, Alexa Fluor 647 NHS ester, or DyLight 650 NHS ester)
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer has a pH lower than 8.0, adjust it to pH 8.3-8.5 with 1 M sodium bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add the reactive dye solution at a predetermined molar ratio (e.g., 5:1 to 20:1 dye-to-protein).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorption maximum of the dye. Calculate the protein concentration and the DOL using the molar extinction coefficients of the protein and the dye.
Caption: Workflow for labeling proteins with amine-reactive fluorescent dyes.
Confocal Microscopy Imaging Protocol
Materials:
-
Labeled cells or tissue on a glass-bottom dish or slide
-
Confocal microscope with appropriate laser lines (e.g., 633 nm or 647 nm) and emission filters
-
Immersion oil (if using an oil-immersion objective)
Procedure:
-
Sample Preparation: Prepare and mount your fluorescently labeled sample on the microscope stage.
-
Microscope Setup:
-
Turn on the microscope and the laser source.
-
Select an appropriate objective (e.g., 60x or 100x oil-immersion).
-
Set the excitation laser to the appropriate wavelength for the dye (e.g., 633 nm for Cy5).
-
Set the emission filter to collect the fluorescence signal (e.g., a bandpass filter around 670 nm).
-
-
Image Acquisition:
-
Focus on the sample.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio without saturating the detector.
-
Acquire single-plane images or a Z-stack to capture the 3D structure.
-
For photostability comparisons, acquire a time-lapse series of the same field of view under continuous illumination.
-
Caption: General workflow for acquiring images with a confocal microscope.
STORM Imaging Protocol (dSTORM)
Materials:
-
Labeled sample suitable for super-resolution microscopy
-
STORM-capable microscope with high-power lasers (e.g., 647 nm for excitation and 405 nm for reactivation)
-
STORM imaging buffer (containing a reducing agent like β-mercaptoethanol or MEA)
Procedure:
-
Sample Preparation: Prepare a densely labeled sample on a high-precision coverslip.
-
Microscope Setup:
-
Mount the sample on the STORM microscope.
-
Focus on the region of interest.
-
-
Imaging Buffer: Exchange the sample buffer with a freshly prepared STORM imaging buffer. This buffer facilitates the photoswitching of the fluorophores.
-
Image Acquisition:
-
Illuminate the sample with the 647 nm laser at high power to excite the fluorophores and drive most of them into a dark state.
-
Use a low-power 405 nm laser to intermittently reactivate a sparse subset of fluorophores back to the fluorescent state.
-
Acquire a long series of images (thousands to tens of thousands of frames) to capture the stochastic blinking of individual molecules.
-
-
Image Reconstruction: Process the acquired image series with specialized software to localize the position of each detected fluorophore with high precision and reconstruct the final super-resolved image.
Caption: A simplified workflow for direct STORM (dSTORM) imaging.
Conclusion and Recommendations
The choice between this compound, Alexa Fluor 647, and DyLight 650 will depend on the specific demands of the microscopy application. For standard imaging techniques where cost may be a consideration, this compound is a reliable and effective choice. However, for more demanding applications requiring high brightness and photostability, such as super-resolution microscopy or the imaging of low-abundance targets, Alexa Fluor 647 and DyLight 650 are likely to provide superior performance. Researchers should consider the specific requirements of their experiments and, if possible, perform a direct comparison of the dyes under their own experimental conditions to make the most informed decision.
References
A Comparative Guide to the Spectral Overlap of Sulfo-Cy5 Amine and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence-based applications, the selection of appropriate fluorophores is paramount to generating high-quality, reproducible data. A critical consideration in multicolor experiments is the degree of spectral overlap between different dyes. This guide provides an objective comparison of the spectral properties of Sulfo-Cy5 amine with other commonly used red and far-red fluorophores, namely Alexa Fluor 647, DyLight 650, and Atto 647N. Understanding the extent of spectral overlap is crucial for minimizing crosstalk and for designing effective Fluorescence Resonance Energy Transfer (FRET) pairs.
Spectral Properties Comparison
The following table summarizes the key spectral characteristics of this compound and its alternatives. These values are essential for predicting potential spectral overlap and for selecting appropriate filter sets for fluorescence microscopy and flow cytometry.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | 646[1][2] | 662[1][2] | 271,000[1] | 0.28 |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 |
| DyLight 650 | 652 | 672 | 250,000 | Not widely reported |
| Atto 647N | 644 | 669 | 150,000 | 0.65 |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another. This can lead to two primary phenomena: Fluorescence Resonance Energy Transfer (FRET) if the fluorophores are in close proximity, or spectral bleed-through (crosstalk) in multicolor imaging experiments. The diagram below illustrates the concept of spectral overlap.
Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.
Experimental Protocols
Accurate characterization of fluorophores requires precise and standardized experimental protocols. Below are detailed methodologies for key experiments used to determine the spectral and photophysical properties of fluorophores.
Absorbance Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a fluorophore.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore stock solution of known concentration
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes for stable readings.
-
Set the desired wavelength range for scanning (e.g., 300-800 nm for far-red dyes).
-
Fill a clean quartz cuvette with the solvent to be used for dissolving the fluorophore. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Prepare a dilution of the fluorophore stock solution in the same solvent. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 absorbance units).
-
Replace the blank cuvette with the cuvette containing the fluorophore solution.
-
Measure the absorbance spectrum of the sample.
-
The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the fluorophore, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of a fluorophore.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Dilute fluorophore solution (absorbance at excitation wavelength < 0.1 to avoid inner filter effects)
-
Appropriate solvent
Procedure:
-
Turn on the spectrofluorometer and allow the lamp and detector to stabilize.
-
Emission Spectrum:
-
Set the excitation monochromator to the fluorophore's absorption maximum (λex).
-
Scan the emission monochromator over a wavelength range that covers the expected emission of the fluorophore (e.g., 650-800 nm for Sulfo-Cy5).
-
The resulting spectrum shows the fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the fluorophore's emission maximum (λem).
-
Scan the excitation monochromator over a wavelength range that covers the expected absorption of the fluorophore (e.g., 550-670 nm for Sulfo-Cy5).
-
The resulting spectrum shows the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum should correspond to the absorption maximum.
-
Determination of Fluorescence Quantum Yield (Φ)
Objective: To measure the efficiency of a fluorophore in converting absorbed light into emitted light. The comparative method, using a standard of known quantum yield, is described here.
Materials:
-
Spectrofluorometer
-
Spectrophotometer
-
Quartz cuvettes
-
Fluorophore sample solution
-
Standard fluorophore solution with a known quantum yield in the same solvent (e.g., Cresyl Violet in methanol for the far-red region).
-
Solvent
Procedure:
-
Prepare a series of dilutions for both the sample and the standard fluorophore in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The slope of these plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)² where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent for the sample and standard solutions (which is 1 if the same solvent is used).
Conclusion
The choice between this compound and its alternatives depends on the specific requirements of the experiment. While all four fluorophores exhibit excitation and emission profiles in the far-red region of the spectrum, there are subtle differences in their spectral maxima, brightness (a function of both extinction coefficient and quantum yield), and photostability. For applications requiring the brightest possible signal, Atto 647N, with its high quantum yield, may be the preferred choice. Alexa Fluor 647 is a widely used and well-characterized dye known for its photostability. DyLight 650 offers a spectrally similar alternative. This compound remains a popular and cost-effective choice for many applications. Careful consideration of these spectral properties and the potential for overlap is essential for the successful design and execution of multicolor fluorescence experiments.
References
A Head-to-Head Comparison of Sulfo-Cy5 Amine and IRDye 650 for In Vivo Imaging
For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) dye is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed, objective comparison of two widely used amine-reactive NIR fluorophores: Sulfo-Cy5 amine and IRDye 650. By examining their spectral properties, in vivo performance characteristics, and providing supporting experimental data and protocols, this document aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
Executive Summary
Both this compound and IRDye 650 are excellent choices for in vivo imaging in the NIR window, offering the key advantages of reduced tissue autofluorescence and deeper tissue penetration compared to visible light fluorophores. The primary distinction lies in their chemical structure and resulting hydrophilicity. This compound, a sulfonated cyanine dye, exhibits high water solubility, which influences its pharmacokinetic profile, leading to rapid clearance primarily through the renal route and potentially lower non-specific tissue accumulation. IRDye 650, while also water-soluble, is part of a family of dyes known for their high brightness and photostability, making them well-suited for demanding in vivo applications, including antibody-based imaging.
The choice between these two dyes will ultimately depend on the specific requirements of the study. For applications where rapid clearance and low background are paramount, this compound may be the preferred option. For studies requiring high brightness and photostability, particularly when conjugated to targeting moieties like antibodies, IRDye 650 presents a compelling alternative.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and IRDye 650, compiled from various sources. It is important to note that direct head-to-head comparative data under identical in vivo conditions is limited in publicly available literature.
| Property | This compound | IRDye 650 |
| Excitation Maximum (nm) | ~646 | ~651 |
| Emission Maximum (nm) | ~662 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 |
| Quantum Yield | Not consistently reported, but generally high for cyanine dyes | Not consistently reported, but generally high |
| Molecular Weight | ~741 g/mol | Varies by specific structure, but generally in a similar range |
| Solubility | High in aqueous solutions due to sulfonate groups | Good water solubility |
| Reactive Group | Primary Amine | Available with various reactive groups (e.g., NHS ester, Maleimide) |
| In Vivo Clearance Pathway | Primarily renal due to high hydrophilicity | Expected to be a mix of renal and hepatobiliary |
In Vivo Performance and Experimental Data
A study investigating the effect of sulfonation on a Cy5-peptide conjugate for tumor imaging provides strong evidence for the behavior of this compound. The study demonstrated that the sulfonated Cy5-peptide conjugate (sulfoCy5-peptide A) exhibited significant accumulation in tumor tissue, whereas the non-sulfonated version (Cy5-peptide A) showed almost no tumor fluorescence.[1] Furthermore, the sulfonated dye conjugate displayed a shift from hepatobiliary to renal clearance, a direct consequence of its increased hydrophilicity.[1] This suggests that this compound, due to its inherent sulfonation, is likely to exhibit favorable pharmacokinetics for in vivo imaging, with reduced non-specific binding and efficient clearance.
IRDye 650, spectrally similar to Alexa Fluor 647 and Cy5, is frequently utilized for in vivo imaging, particularly when conjugated to antibodies.[2] Studies involving other IRDyes, such as IRDye 800CW, have demonstrated their excellent properties for in vivo applications, including high signal-to-noise ratios and stability. While specific pharmacokinetic data for IRDye 650 is not as prevalent in the literature as for IRDye 800CW, its use in preclinical and clinical research for targeted imaging highlights its suitability for in vivo studies.
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of this compound and IRDye 650 for in vivo imaging.
Protocol 1: Labeling of a Targeting Protein with an Amine-Reactive Dye
This protocol describes the general procedure for conjugating an amine-reactive dye (such as an NHS ester derivative of IRDye 650 or a carboxyl-reactive this compound activated with EDC/NHS) to a protein containing primary amines (e.g., lysine residues).
Caption: Workflow for labeling a protein with an amine-reactive fluorescent dye.
Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline, pH 7.4). The protein concentration should typically be between 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For sulfonated dyes, water can often be used.
-
Conjugation: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized but a starting point of 10:1 (dye:protein) is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
Protocol 2: In Vivo Fluorescence Imaging of a Labeled Compound in a Murine Model
This protocol outlines a general procedure for in vivo imaging of a fluorescently labeled compound in a mouse model.
Caption: General workflow for an in vivo fluorescence imaging experiment.
Methodology:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Place the animal on the imaging stage of an in vivo imaging system.
-
Baseline Imaging: Acquire a pre-injection fluorescence image to determine the level of background autofluorescence.
-
Compound Administration: Inject the fluorescently labeled compound via an appropriate route (e.g., tail vein injection for systemic delivery). The dose will depend on the brightness of the dye, the targeting efficiency of the conjugate, and the sensitivity of the imaging system.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and target accumulation of the labeled compound.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and other organs, to determine the signal-to-background ratio and the pharmacokinetic profile of the compound.
-
Ex Vivo Analysis (Optional): At the end of the in vivo imaging study, euthanize the animal and excise the organs of interest for ex vivo imaging to confirm the in vivo findings and obtain more precise biodistribution data.
Signaling Pathways and Logical Relationships
The utility of these fluorescent dyes in vivo is often linked to their conjugation to a targeting moiety, such as an antibody or a peptide, which is designed to interact with a specific biological pathway or target.
Caption: Logical relationship of a targeted fluorescent probe for in vivo imaging.
This diagram illustrates the fundamental principle of targeted in vivo fluorescence imaging. The fluorescent dye (Sulfo-Cy5 or IRDye 650) is conjugated to a targeting moiety via a linker. This probe is then introduced into the biological system where the targeting moiety specifically binds to its corresponding receptor on the surface of target cells (e.g., tumor cells). The accumulation of the fluorescent probe at the target site results in a localized fluorescence signal that can be detected by an in vivo imaging system, allowing for the visualization of the target cells or tissues.
Conclusion
Both this compound and IRDye 650 are powerful tools for in vivo fluorescence imaging. The high water solubility of this compound, conferred by its sulfonate groups, is a key feature that promotes favorable pharmacokinetics, including rapid renal clearance and potentially reduced background signal. IRDye 650 is a bright and photostable fluorophore that has proven to be highly effective, particularly in the context of targeted antibody-based imaging. The optimal choice between these two dyes will be dictated by the specific goals of the research, including the desired pharmacokinetic profile, the nature of the targeting molecule, and the required imaging brightness and duration. Careful consideration of the experimental design and the properties of each dye will enable researchers to harness the full potential of in vivo fluorescence imaging in their studies.
References
Safety Operating Guide
Proper Disposal of Sulfo-Cy5 Amine: A Guide for Laboratory Professionals
Ensuring the safe handling and disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of Sulfo-Cy5 amine, a water-soluble fluorescent dye commonly used in research and development. While some safety data sheets (SDS) may classify related compounds as non-hazardous, a conservative approach is always recommended for chemical waste.
Immediate Safety and Handling
Before working with this compound, consult the manufacturer-specific Safety Data Sheet (SDS). Adherence to standard laboratory safety protocols is essential.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before each use.[1]
-
Body Protection: A standard laboratory coat is mandatory.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is critical for proper handling, storage, and experimental planning.
| Property | Value | Source(s) |
| Chemical Formula | C₃₈H₅₂N₄O₇S₂ | [2][3] |
| Molecular Weight | ~741 g/mol | [2] |
| CAS Number | 2183440-44-8 | |
| Appearance | Dark blue solid | |
| Solubility | Water, DMF, DMSO, Alcohols | |
| Excitation Maximum (λex) | 646 nm | |
| Emission Maximum (λem) | 662 nm | |
| Molar Extinction Coefficient (ε) | 271,000 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.28 | |
| Storage Conditions | -20°C in the dark, desiccated |
Step-by-Step Disposal Protocol
The disposal of this compound and all contaminated materials must comply with local, state, and federal regulations. The following procedure provides a general guideline for safe disposal.
-
Segregation of Waste:
-
Collect all waste materials containing this compound in a designated, chemically resistant waste container. This includes:
-
Unused or expired stock solutions.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves).
-
Grossly contaminated PPE.
-
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Container Labeling:
-
The waste container must be clearly and accurately labeled.
-
Include the full chemical name: "this compound waste".
-
Affix appropriate hazard warning labels as indicated by the SDS or your institution's EHS guidelines. If in doubt, label the container with "Caution: Chemical Waste".
-
-
Storage of Waste:
-
Ensure the waste container is sealed tightly to prevent leaks or spills.
-
Store the sealed container in a designated, well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.
-
Crucially, do not dispose of this compound waste down the drain or in the regular trash.
-
Spill Cleanup Procedure
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: For a large spill or a spill in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to contain and soak up the spilled material.
-
Collect and Clean: Carefully collect the absorbent material and place it into your designated this compound chemical waste container. Clean the spill area with an appropriate solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their established reporting protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-Cy5 Amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfo-Cy5 amine, a fluorescent dye widely used in biolabeling and cell imaging. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive approach to personal protection is critical. Although some suppliers may not classify this compound as hazardous, a conservative approach to safety is always recommended. The following personal protective equipment should be considered mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before each use.[2]
-
Body Protection: A laboratory coat is mandatory to protect your skin and clothing from contamination.[2] For situations with a higher risk of exposure, consider wearing fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded, or if you experience irritation or other symptoms, use a full-face respirator. Work in a well-ventilated area to minimize inhalation of any dust or aerosols.
Safe Handling and Storage: Maintaining Compound Integrity
Proper handling and storage are crucial for both safety and preserving the quality of this compound.
Handling:
-
Always handle the compound in a well-ventilated place.
-
Avoid the formation of dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
The recommended storage temperature is -20°C in the dark.
-
It is advised to desiccate the product for long-term storage.
-
Avoid prolonged exposure to light.
-
Unused stock solutions should be divided into single-use aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | |
| Emission Maximum (λem) | 662 nm | |
| Molar Extinction Coefficient | 271,000 L·mol⁻¹·cm⁻¹ | |
| Storage Temperature | -20°C | |
| Shelf Life (at -20°C) | Up to 24 months | |
| Transportation Conditions | Room temperature for up to 3 weeks |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound, from receiving the product to its final disposal.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Segregation of Waste
-
Collect all waste materials containing this compound in a designated and clearly labeled waste container. This includes:
-
Unused solutions
-
Contaminated consumables (e.g., pipette tips, tubes)
-
Grossly contaminated PPE (e.g., gloves)
-
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Waste Container Labeling
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include appropriate hazard warnings as indicated on the product's Safety Data Sheet (SDS). If in doubt, label as "Caution: Chemical Waste".
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated secondary containment area.
-
Keep it away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup for hazardous chemical waste.
-
Crucially, do not dispose of this compound waste down the drain or in regular trash.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, follow these procedures immediately.
Spill Response:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to contain and soak up the material.
-
Collect and Clean: Carefully collect the absorbent material and place it in the designated chemical waste container. Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
